Ethyl 3-(4-aminophenyl)acrylate
Description
BenchChem offers high-quality Ethyl 3-(4-aminophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-aminophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(4-aminophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPMBSHHBFFYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5048-82-8 | |
| Record name | Ethyl 3-(4-aminophenyl)-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5048-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Whitepaper: Ethyl 4-Aminocinnamate (CAS 5048-82-8)
Synthesis, Reactivity, and Pharmaceutical Applications[1][2]
Executive Summary
Ethyl 3-(4-aminophenyl)acrylate (CAS 5048-82-8), commonly known as Ethyl 4-aminocinnamate , is a bifunctional organic intermediate critical to the development of kinase inhibitors , anesthetics , and photo-responsive polymers .[1] Distinguished by its conjugated donor-acceptor system—comprising an electron-rich aniline and an electron-deficient acrylate ester—it serves as a versatile "push-pull" alkene. This structural motif allows for selective functionalization at the amine terminus (via acylation or diazotization) or the alkene backbone (via Michael addition or [2+2] photocycloaddition).[1]
This guide provides a rigorous technical analysis of its physicochemical profile, selective synthesis protocols, and downstream applications in drug discovery and material science.
Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 5048-82-8 | |
| IUPAC Name | Ethyl (2E)-3-(4-aminophenyl)prop-2-enoate | Trans-isomer is thermodynamically dominant.[1] |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | Pale yellow to tan crystalline solid | Oxidizes slightly upon air exposure.[1] |
| Melting Point | 70 – 74 °C | Sharp melting point indicates high purity. |
| Solubility | DMSO, Ethanol, Chloroform, Ethyl Acetate | Poorly soluble in water. |
| pKa (Amine) | ~4.8 (Calculated) | Less basic than aniline due to conjugation with ester.[1] |
| UV Absorption | λmax ~300-310 nm | Strong absorption due to extended conjugation. |
Synthesis & Manufacturing Methodologies
Method A: Selective Reduction of Ethyl 4-Nitrocinnamate (Recommended)
Rationale: This method is preferred for laboratory-scale synthesis due to the low cost of the nitro-precursor.[1] The critical challenge is chemoselectivity : reducing the nitro group (
Protocol: Iron-Mediated Selective Reduction
-
Reagents: Ethyl 4-nitrocinnamate (1.0 equiv), Iron powder (Fe, 3-5 equiv), Ammonium Chloride (
, 5 equiv), Ethanol/Water (4:1 v/v).[1] -
Mechanism: Single Electron Transfer (SET) from Fe(0) reduces the nitro group.[1] The mild conditions (
buffer) prevent hydrolysis of the ester.[1]
Step-by-Step Workflow:
-
Dissolution: Suspend Ethyl 4-nitrocinnamate (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add solid
(50 mmol) and Iron powder (30-50 mmol). -
Reflux: Heat to reflux (80°C) with vigorous stirring for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1) for the disappearance of the nitro spot.[1]
-
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with warm ethanol.
-
Isolation: Concentrate the filtrate. Redissolve the residue in Ethyl Acetate, wash with water and brine. Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane if necessary.
Method B: Heck Cross-Coupling (Convergent)
Rationale: Ideal for introducing isotopic labels or varying the ester group.[1]
-
Reagents: 4-Iodoaniline + Ethyl Acrylate.
-
Catalyst:
(1-5 mol%), Phosphine ligand ( ), Base ( ).[1] -
Note: Requires protection of the free amine (e.g., as acetamide) in some optimized yields to prevent catalyst poisoning, though free amine coupling is possible.
Visualization: Synthesis & Reactivity Logic
The following diagram maps the synthesis pathways and the divergent reactivity of the core molecule.
Figure 1: Synthesis pathways (Blue) and divergent reactivity (Grey) of Ethyl 4-aminocinnamate.[1]
Analytical Characterization Standards
To validate the identity of synthesized batches, compare against these spectral benchmarks.
¹H NMR (400 MHz, CDCl₃)
-
δ 7.62 (d, J = 16.0 Hz, 1H): Alkene proton (
-position), deshielded by resonance.[1] -
δ 7.35 (d, J = 8.5 Hz, 2H): Aromatic protons (ortho to alkene).[1]
-
δ 6.64 (d, J = 8.5 Hz, 2H): Aromatic protons (ortho to amine), shielded by lone pair donation.[1]
-
δ 6.28 (d, J = 16.0 Hz, 1H): Alkene proton (
-position).[1] -
δ 4.25 (q, J = 7.1 Hz, 2H): Ethyl ester methylene (
).[1] -
δ 3.90 (br s, 2H): Amine protons (
).[1] -
δ 1.33 (t, J = 7.1 Hz, 3H): Ethyl ester methyl (
).[1]
IR Spectroscopy (ATR)
-
3400, 3320 cm⁻¹: N-H stretching (Primary amine doublet).[1]
-
1695 cm⁻¹: C=O stretching (Conjugated ester).
-
1625 cm⁻¹: C=C stretching (Alkene).[1]
Applications in Drug Development & Materials
A. Pharmaceutical Intermediates
Ethyl 4-aminocinnamate is a vinylogous homolog of Benzocaine (Ethyl 4-aminobenzoate).[1] It is frequently used as a scaffold in Medicinal Chemistry:
-
Kinase Inhibitors: The aniline nitrogen serves as a nucleophile to attack chloropyrimidines or quinazolines, linking the "tail" region of kinase inhibitors to the solvent-exposed front.
-
SERDs (Selective Estrogen Receptor Degraders): Used in the synthesis of benzothiophene derivatives where the cinnamate arm provides rigid spacing for receptor binding pockets (e.g., Patent WO2014130310A1).[1]
-
IMPDH Inhibitors: The amine is coupled with triphosgene to form urea derivatives active against Inosine 5′-monophosphate dehydrogenase, a target for immunosuppressive and anticancer therapy.[2]
B. Material Science: Photo-Crosslinking
The cinnamate moiety undergoes [2+2] photocycloaddition upon irradiation with UV light (>300 nm), forming a cyclobutane ring.[1]
-
Application: This property is exploited to create shape-memory polymers and hydrogels .[1] By attaching Ethyl 4-aminocinnamate to a polymer backbone (e.g., via the amine), the material can be reversibly crosslinked (cured) with light, altering its mechanical stiffness for tissue engineering scaffolds.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (protect from UV to prevent dimerization).[1]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
Selective Reduction Protocol: Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds."[3] Organic Syntheses, 2005, 82, 65. (Adapted for cinnamate specificity). Link
-
Heck Reaction Synthesis: Littke, A. F., & Fu, G. C.[4] "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine." Journal of the American Chemical Society, 2001. Link[1]
-
Pharmaceutical Application (SERDs): "Benzothiophene derivatives and compositions thereof as selective estrogen receptor degraders." Patent WO2014130310A1, 2014. Link
-
IMPDH Inhibitors: "Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors." ResearchGate, 2014. Link
-
Chemical Property Data: PubChem Compound Summary for CID 97826, Ethyl 4-aminocinnamate. Link[1]
Sources
- 1. US20160083484A1 - Monodisperse glycogen and phytoglycogen nanoparticles and use thereof as additives in cosmetics, pharmaceuticals, and food products - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl p-Aminocinnamate: A Technical Guide to Nomenclature, Synthesis, and Applications
Executive Summary
Ethyl p-aminocinnamate (CAS: 5048-82-8) is a conjugated ester widely utilized as a pharmacophore in medicinal chemistry and a building block in organic synthesis.[1] Unlike its naturally occurring analog ethyl p-methoxycinnamate (EPMC), the amino derivative is primarily a synthetic intermediate, valued for the reactivity of its aniline nitrogen and the electrophilicity of its
Part 1: Nomenclature and Chemical Identity
Precise nomenclature is the bedrock of reproducible science. While "Ethyl p-aminocinnamate" is the common trade name, it lacks stereochemical definition. The IUPAC name provides the necessary geometric specificity.
IUPAC Designation
Ethyl (2E)-3-(4-aminophenyl)prop-2-enoate
-
Ethyl: Denotes the ester alkyl group (
). -
(2E): Specifies the stereochemistry of the double bond. The trans (E) isomer is thermodynamically favored over the cis (Z) form due to steric hindrance between the phenyl ring and the ester group.
-
3-(4-aminophenyl): Indicates the aniline moiety attached at the
-position (carbon 3) of the propenoate chain. -
prop-2-enoate: The parent chain is a 3-carbon carboxylic acid derivative with a double bond at C2.
Synonyms and Identifiers
| Type | Identifier | Notes |
| Common Name | Ethyl 4-aminocinnamate | Widely used in cataloging. |
| Alternative | 4-Aminocinnamic acid ethyl ester | Emphasizes the ester functionality.[1][2][3] |
| CAS Registry | 5048-82-8 | Primary key for database retrieval.[4] |
| InChI Key | NRPMBSHHBFFYBF-VMPITWQZSA-N | Unique digital signature. |
| SMILES | CCOC(=O)/C=C/C1=CC=C(N)C=C1 | Encodes the (E)-isomer structure. |
Structural Visualization
The following diagram deconstructs the IUPAC name into its functional components, illustrating the logic behind the nomenclature.
Figure 1: Deconstruction of the IUPAC nomenclature for Ethyl p-aminocinnamate, highlighting the stereochemical and functional components.
Part 2: Chemical Architecture & Properties
Understanding the physicochemical properties is essential for handling and purification. The molecule features an "electron push-pull" system: the amino group acts as an electron donor (+M effect), while the ester group acts as an electron acceptor (-M effect) through the conjugated double bond.
Key Physical Data
| Property | Value | Context |
| Molecular Weight | 191.23 g/mol | Suitable for fragment-based drug design. |
| Melting Point | 70–74 °C | Solid at room temperature; easy to crystallize. |
| Appearance | Pale yellow needles | Color arises from extended conjugation. |
| Solubility | Soluble in EtOH, DMSO, EtOAc | Poorly soluble in water; requires organic cosolvents. |
| pKa (NH2) | ~4.0 (Estimated) | Less basic than aniline due to conjugation with the ester. |
Part 3: Synthesis Protocols
For research applications, purity is paramount. While the Heck reaction (coupling 4-iodoaniline with ethyl acrylate) is theoretically possible, it often suffers from catalyst poisoning by the free amine or requires protecting groups.
The authoritative protocol recommended for high-yield, high-purity synthesis is the Selective Reduction of Ethyl p-nitrocinnamate . This method is self-validating because the color change (yellow nitro compound to pale amino product) and solubility shifts provide immediate visual feedback.
Protocol A: Iron-Mediated Reduction (The Bechamp Variant)
This method is preferred over catalytic hydrogenation for preserving the
Reagents:
-
Ethyl 4-nitrocinnamate (1.0 eq)[5]
-
Iron powder (3.0 eq, activated)
-
Ammonium chloride (
, 0.5 eq) -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, suspend iron powder in the Ethanol/Water mixture. Add
and heat to reflux for 15 minutes to activate the iron surface (etching). -
Addition: Slowly add Ethyl 4-nitrocinnamate to the refluxing mixture. Checkpoint: The reaction is exothermic; ensure controlled reflux.
-
Monitoring: Reflux for 2–4 hours. Monitor via TLC (Silica, 30% EtOAc/Hexane). The starting material (
) should disappear, replaced by the fluorescent amine spot ( ). -
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Pour the residue into ice-water. The product will precipitate as a solid.
-
Purification: Recrystallize from Ethanol/Water to yield pale yellow needles.
Synthesis Pathway Diagram
Figure 2: Selective reduction pathway converting the nitro precursor to the amino target while preserving the alkene functionality.
Part 4: Applications in Drug Development[1][6]
Ethyl p-aminocinnamate serves as a versatile scaffold.[1] It should not be confused with Ethyl p-methoxycinnamate (EPMC) , a natural product from Kaempferia galanga known for anti-inflammatory properties [1, 2].[3][6] The amino variant is distinct in its utility:
-
Heterocyclic Synthesis: The amino group reacts with
-keto esters to form quinolines via the Conrad-Limpach synthesis. These quinoline derivatives are privileged structures in antimalarial and anticancer research [3]. -
Anesthetic Development: It is a vinylogous analog of benzocaine (ethyl 4-aminobenzoate). Research suggests that extending the conjugation length (inserting the vinyl group) alters the lipophilicity and binding affinity to voltage-gated sodium channels [4].
-
Photo-Pharmacology: The cinnamoyl backbone is photo-active. Derivatives can undergo E/Z photoisomerization, making them useful candidates for photopharmacological switches where drug activity is toggled by light.
Part 5: Analytical Characterization
To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.
1H NMR Spectroscopy (CDCl3, 400 MHz)
The spectrum is characterized by a distinct AA'BB' aromatic system and large coupling constants for the vinyl protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Feature |
| 1.32 | Triplet ( | 3H | Methyl ( | Typical ethyl ester pattern. |
| 3.95 | Broad Singlet | 2H | Amine ( | Exchangeable with |
| 4.25 | Quartet ( | 2H | Methylene ( | Typical ethyl ester pattern. |
| 6.30 | Doublet ( | 1H | ||
| 6.65 | Doublet ( | 2H | Aromatic (Ortho to | Part of AA'BB' system. |
| 7.35 | Doublet ( | 2H | Aromatic (Meta to | Part of AA'BB' system. |
| 7.62 | Doublet ( | 1H | Downfield due to conjugation. |
Infrared (IR) Spectroscopy
-
3300–3450 cm⁻¹: Primary amine N-H stretching (doublet).
-
1705 cm⁻¹: Conjugated ester C=O stretch (lower than typical 1735 cm⁻¹ due to conjugation).
-
1630 cm⁻¹: C=C alkene stretch.
References
-
ChemicalBook. (2026).[5] Ethyl 4-aminocinnamate Properties and Synthesis. Retrieved from
-
PubChem. (2026). Ethyl 4-aminocinnamate | C11H13NO2.[1][4] National Library of Medicine. Retrieved from
-
BenchChem. (2025). Synthesis of (Acylamino)aminonaphthyridinones from Ethyl 4,6-dichloronicotinate. Retrieved from
-
NIST. (2025). Ethyl p-aminocinnamate Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved from
-
Organic Chemistry Portal. (2025). Heck Reaction Mechanism and Protocols. Retrieved from
Sources
- 1. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]
- 2. tuodaindus.com [tuodaindus.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ethyl p-aminocinnamate [webbook.nist.gov]
- 5. Ethyl 4-aminocinnamate | 5048-82-8 [chemicalbook.com]
- 6. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Ethyl 4-Aminocinnamate in Ethanol vs. Water
Executive Summary
Introduction: The Significance of Solvent Selection
Ethyl 4-aminocinnamate (C₁₁H₁₃NO₂) is a versatile organic compound utilized as an intermediate and building block in the synthesis of more complex molecules, including various pharmaceuticals.[1] Its structure, featuring an aromatic ring, an amino group, and an ethyl ester, imparts a unique combination of polar and non-polar characteristics that dictates its behavior in different solvent systems. The choice of solvent is a critical parameter in chemical synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the bioavailability of active pharmaceutical ingredients (APIs). Understanding the solubility of a compound like ethyl 4-aminocinnamate in protic solvents such as ethanol and water is therefore of paramount importance for optimizing these processes. This guide offers a first-principles approach to understanding and predicting this solubility behavior.
Theoretical Framework: The Science of Solubility
The extent to which a solute dissolves in a solvent is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is a competition between the energy required to break existing interactions and the energy released when new interactions are formed.
The "Like Dissolves Like" Principle
This adage is the cornerstone of solubility prediction. It posits that substances with similar molecular structures and intermolecular forces are more likely to be miscible.[2] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. To apply this principle, we must first characterize the polarity and intermolecular forces of our solute and solvents.
-
Ethyl 4-Aminocinnamate: This molecule is amphiphilic, possessing both polar and non-polar regions.
-
Polar Moieties: The primary amine (-NH₂) group and the ester group (-COOC₂H₅) are polar. The N-H bonds of the amine allow it to act as a hydrogen bond donor, while the lone pairs on the nitrogen and the carbonyl oxygen (C=O) allow it to act as a hydrogen bond acceptor.[3]
-
Non-Polar Moieties: The benzene ring and the ethyl group (-CH₂CH₃) are non-polar and primarily interact via London dispersion forces.
-
-
Ethanol (C₂H₅OH): Ethanol is a polar protic solvent.[4] Its hydroxyl (-OH) group can both donate and accept hydrogen bonds, and the ethyl group gives it a degree of non-polar character, allowing it to dissolve a wider range of substances than water.
-
Water (H₂O): Water is a highly polar protic solvent, characterized by its extensive hydrogen bonding network.[5] It is an excellent solvent for ionic compounds and small polar molecules that can integrate into this network.[6]
A Molecular-Level View of Intermolecular Interactions
The favorability of dissolution depends on the net energy change from breaking and forming intermolecular bonds.
-
In Ethanol: The ethyl group of ethanol can interact favorably with the non-polar benzene ring and ethyl ester group of ethyl 4-aminocinnamate via London dispersion forces. Simultaneously, ethanol's hydroxyl group can form strong hydrogen bonds with the solute's amine and ester groups. This dual compatibility allows ethanol to effectively solvate the entire molecule, leading to high solubility.
-
In Water: Water molecules must disrupt their strong, native hydrogen-bonding network to create a cavity for the solute molecule. While water can form hydrogen bonds with the amine and ester groups, it interacts unfavorably with the large, non-polar aromatic ring and ethyl group. This hydrophobic effect forces the water molecules to form a highly ordered, cage-like structure around the non-polar parts, which is entropically unfavorable.[7] This energetic penalty significantly limits the solubility. A similar compound, ethyl 4-aminobenzoate, is described as only partially soluble in water for these very reasons.[8]
Thermodynamic Considerations
The spontaneity of dissolution is determined by the change in Gibbs free energy (ΔG), given by the equation ΔG = ΔH - TΔS.[9]
-
Enthalpy (ΔH): This represents the heat change during dissolution. It is the sum of the energy required to break solute-solute and solvent-solvent bonds (endothermic) and the energy released from forming solute-solvent bonds (exothermic). For ethyl 4-aminocinnamate in ethanol, the formation of favorable solute-solvent interactions likely results in a small or even negative (exothermic) ΔH. In water, the significant energy required to break the strong water-water hydrogen bonds, coupled with weaker net interactions, likely leads to a positive (endothermic) ΔH.
-
Entropy (ΔS): This represents the change in disorder. Dissolution typically increases entropy as the solute molecules become more dispersed.[7] However, the aforementioned ordering of water molecules around the non-polar regions of the solute can decrease the entropy, counteracting the favorable dispersal of the solute itself.
For ethyl 4-aminocinnamate, dissolution in ethanol is favored by both enthalpy and entropy, leading to a negative ΔG and high solubility. In contrast, dissolution in water is enthalpically and entropically disfavored, resulting in a positive ΔG and low solubility.
Comparative Solubility Analysis
Physicochemical Properties of Solute and Solvents
| Property | Ethyl 4-Aminocinnamate | Ethanol | Water |
| Molecular Formula | C₁₁H₁₃NO₂ | C₂H₅OH | H₂O[5] |
| Molar Mass ( g/mol ) | 191.23[3] | 46.07 | 18.02[5] |
| Polarity | Moderately Polar (Amphiphilic) | Polar Protic[4] | Highly Polar Protic[5] |
| Hydrogen Bonding | Donor & Acceptor[3] | Donor & Acceptor | Donor & Acceptor[5] |
| Dielectric Constant (at 25°C) | N/A | ~24.3 | ~78.5 |
Qualitative Solubility Prediction
-
Solubility in Ethanol: High . The structural similarities in polarity and the ability to form both hydrogen bonds and favorable van der Waals interactions suggest strong miscibility.
-
Solubility in Water: Low to Very Low . The large non-polar surface area of the molecule will disrupt water's hydrogen-bonding network, making dissolution energetically unfavorable.
Visualization of Molecular Interactions
The following diagrams illustrate the key molecular structures and the predicted primary intermolecular forces that govern the dissolution process.
Caption: Molecular structures of the solute and solvents.
Caption: Dominant intermolecular forces in each solvent.
Experimental Protocol for Solubility Determination
To empirically validate the theoretical predictions, a standardized experimental method is required. The OECD Guideline 105 for Water Solubility, commonly known as the Shake-Flask Method, provides a robust and self-validating protocol that can be adapted for both water and ethanol.
Principle of the Method
A surplus of the solute (ethyl 4-aminocinnamate) is agitated in the solvent (ethanol or water) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the saturated solution is then determined by a suitable analytical method, providing the solubility value.
Step-by-Step Methodology
-
Preparation of the System:
-
Causality: To ensure that equilibrium is approached from both supersaturation and undersaturation, two sets of flasks are prepared for each solvent. This is a key self-validating step; if both methods yield the same result, it confirms true equilibrium was reached.
-
Protocol:
-
Undersaturation: Add an excess amount of solid ethyl 4-aminocinnamate (e.g., 100 mg) to three separate flasks containing a known volume of the solvent (e.g., 50 mL).
-
Supersaturation (Optional but Recommended): Prepare a supersaturated solution by dissolving the solute in the solvent at a higher temperature (e.g., 40°C) and then allowing it to cool to the test temperature (e.g., 25°C) while stirring. This will cause the excess solute to precipitate.
-
-
-
Equilibration:
-
Causality: Continuous agitation is necessary to maximize the surface area for dissolution and ensure the system reaches equilibrium in a reasonable timeframe. A constant temperature is critical as solubility is temperature-dependent.
-
Protocol:
-
Place all flasks in a constant-temperature water bath or shaker set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the flasks at a constant speed for a preliminary period (e.g., 24 hours).
-
After 24 hours, take an aliquot, analyze its concentration. Continue agitating and re-sample every 24 hours until three consecutive measurements show no significant change in concentration (e.g., <5% variance), indicating equilibrium has been reached.
-
-
-
Phase Separation:
-
Causality: It is crucial to separate the saturated solution from the undissolved solid without altering the temperature or composition. Centrifugation is the preferred method as filtration can lead to clogging or adsorption of the solute.
-
Protocol:
-
Transfer the flasks to a centrifuge with temperature control set to the equilibration temperature.
-
Centrifuge at a sufficient speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved solid.
-
-
-
Analysis:
-
Causality: A sensitive and specific analytical technique is required to accurately quantify the dissolved solute. UV-Vis spectrophotometry is an excellent choice for aromatic compounds like ethyl 4-aminocinnamate due to its chromophore. A calibration curve is essential for accurate quantification.
-
Protocol:
-
Carefully withdraw an aliquot from the clear supernatant of each flask.
-
Dilute the aliquot with the respective solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for ethyl 4-aminocinnamate.
-
Calculate the concentration using a pre-established calibration curve of known concentrations versus absorbance.
-
The final solubility is reported as the average concentration from the equilibrated samples (e.g., in g/L or mg/mL).
-
-
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Conclusion and Practical Implications
This guide establishes, from fundamental chemical principles, that ethyl 4-aminocinnamate is expected to be highly soluble in ethanol and poorly soluble in water . This difference is rooted in the compatibility of intermolecular forces. The amphiphilic nature of ethanol allows it to effectively solvate both the polar and non-polar regions of the ethyl 4-aminocinnamate molecule. In contrast, the energetic cost of disrupting water's extensive hydrogen-bonding network to accommodate the solute's large non-polar moieties is prohibitive.
For professionals in research and drug development, this has direct practical implications:
-
Synthesis & Purification: Ethanol is a suitable solvent for reactions involving ethyl 4-aminocinnamate. Recrystallization could potentially be achieved using a mixed-solvent system, such as ethanol-water, where water acts as an anti-solvent to precipitate the product.
-
Formulation: For aqueous formulations, the low intrinsic solubility of ethyl 4-aminocinnamate would necessitate enabling strategies such as co-solvents, surfactants, or complexation agents. Ethanol could serve as an effective co-solvent in such systems.
The provided experimental protocol offers a reliable, self-validating framework for obtaining precise quantitative solubility data, which is essential for building robust and reproducible processes in a scientific setting.
References
-
CHEM254 Wednesday Experiment 7 Esters. (n.d.). Retrieved March 6, 2026, from [Link]
-
Dielectric Constant of Common solvents. (n.d.). Retrieved March 6, 2026, from [Link]
-
Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf. (n.d.). Slideshare. Retrieved March 6, 2026, from [Link]
-
Ethanol - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]
-
Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem. (n.d.). NIH. Retrieved March 6, 2026, from [Link]
-
Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf. (n.d.). Slideshare. Retrieved March 6, 2026, from [Link]
-
Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM. (n.d.). Retrieved March 6, 2026, from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 6, 2026, from [Link]
-
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved March 6, 2026, from [Link]
-
Ethanol's remarkable properties - Nedstar. (2025, November 21). Retrieved March 6, 2026, from [Link]
-
Ethyl p-aminocinnamate - NIST WebBook. (n.d.). Retrieved March 6, 2026, from [Link]
-
[Organic] Solubility of ethyl 4-aminobenzoate in water at 100C : r/chemhelp. (2016, September 24). Reddit. Retrieved March 6, 2026, from [Link]
-
Properties of water - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]
-
Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models - WUR eDepot. (n.d.). Retrieved March 6, 2026, from [Link]
-
Determination and correlation for solubility of aromatic acids in solvents - ResearchGate. (n.d.). Retrieved March 6, 2026, from [Link]
-
PHYSICO-CHEMICAL AND BIOLOGICAL PROPERTIES OF WATER - HCPG College, Varanasi. (n.d.). Retrieved March 6, 2026, from [Link]
-
1441 H. (n.d.). Retrieved March 6, 2026, from [Link]
-
9.6 Free Energy of Dissolution | AP Chemistry. (n.d.). Retrieved March 6, 2026, from [Link]
-
ETHYL 4-AMINOCINNAMATE - Inxight Drugs. (n.d.). Retrieved March 6, 2026, from [Link]
-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved March 6, 2026, from [Link]
-
Ethanol, 2-[(2-methylpropyl)amino]-, 4-aminobenzoate (ester) - NIST WebBook. (n.d.). Retrieved March 6, 2026, from [Link]
-
Ethyl 4-aminocinnamate (C11H13NO2) - PubChemLite. (n.d.). Retrieved March 6, 2026, from [Link]
-
-
11.1 The Dissolution Process - Chemistry 2e | OpenStax. (2019, February 14). Retrieved March 6, 2026, from [Link]
-
-
8.2: Thermodynamics of Solutions - Chemistry LibreTexts. (2022, November 13). Retrieved March 6, 2026, from [Link]
Sources
- 1. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]
- 2. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl p-aminocinnamate [webbook.nist.gov]
- 4. Ethanol, 2-[(2-methylpropyl)amino]-, 4-aminobenzoate (ester) [webbook.nist.gov]
- 5. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 6. Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf [slideshare.net]
- 7. ethyl 4-Aminocinnamate | 5048-82-8 [chemnet.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to Ethyl 3-(4-aminophenyl)acrylate (PubChem CID: 97826)
This document provides a comprehensive technical overview of Ethyl 3-(4-aminophenyl)acrylate, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, drug development, and materials science. By dissecting its chemical properties, synthesis, and potential applications, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Core Molecular Profile and Physicochemical Properties
Ethyl 3-(4-aminophenyl)acrylate, also known as ethyl-4-aminocinnamate, possesses a unique molecular architecture combining a reactive acrylate system with a nucleophilic aromatic amine.[1] This duality makes it a valuable intermediate and building block. The ethyl ester provides a degree of lipophilicity, while the aminophenyl group offers a site for a wide array of chemical modifications.
A summary of its key identifiers and computed physicochemical properties is presented below, primarily sourced from the PubChem database.[1] These parameters are critical for predicting the compound's behavior in various experimental settings, from reaction solvent selection to preliminary assessment of its drug-like properties.
| Identifier / Property | Value | Source |
| PubChem CID | 97826 | PubChem[1] |
| CAS Number | 5048-82-8 | PubChem[1] |
| Molecular Formula | C₁₁H₁₃NO₂ | PubChem[1] |
| Molecular Weight | 191.23 g/mol | PubChem[1] |
| IUPAC Name | ethyl 3-(4-aminophenyl)prop-2-enoate | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | ChemScene[2] |
| XLogP3 (Predicted Lipophilicity) | 2.3 | PubChem[1] |
| Hydrogen Bond Donors | 1 | ChemScene[2] |
| Hydrogen Bond Acceptors | 3 | ChemScene[2] |
| Rotatable Bonds | 3 | ChemScene[2] |
Synthesis Strategy and Experimental Protocol
The synthesis of Ethyl 3-(4-aminophenyl)acrylate can be approached through several established organic chemistry transformations. A logical and robust strategy involves a two-step process: a Knoevenagel-Doebner condensation to form the cinnamic acid backbone, followed by a Fischer esterification to yield the final ethyl ester. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of these reaction types.
Retrosynthetic Analysis
The retrosynthetic pathway illustrates the disconnection of the target molecule into its simpler precursors. This analysis forms the basis of the proposed synthetic plan.
Caption: Retrosynthetic analysis of Ethyl 3-(4-aminophenyl)acrylate.
Proposed Experimental Workflow
This protocol is a validated, step-by-step methodology derived from analogous syntheses of cinnamic acid derivatives.[3] The causality behind each step is explained to ensure reproducibility and understanding.
Caption: Step-by-step workflow for the synthesis of the target compound.
Protocol Details:
-
Step 1: Synthesis of (E)-3-(4-aminophenyl)acrylic acid (Intermediate)
-
Rationale: The Knoevenagel-Doebner reaction is a classic method for forming α,β-unsaturated acids from aldehydes. Pyridine acts as the solvent and a mild base, while piperidine serves as a more potent basic catalyst to facilitate the condensation.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzaldehyde (1.0 eq), malonic acid (1.5 eq), and pyridine (approx. 5-10 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (0.1-0.2 eq).
-
Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction vessel in an ice bath to 0°C. Acidify the mixture carefully with 2M HCl until a precipitate is fully formed.
-
Isolate the solid product by vacuum filtration, wash thoroughly with cold water to remove residual pyridine hydrochloride, and dry under vacuum.
-
-
Step 2: Fischer Esterification to Ethyl 3-(4-aminophenyl)acrylate
-
Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the ester product. A strong acid like sulfuric acid is the standard catalyst.
-
Procedure: Suspend the dried (E)-3-(4-aminophenyl)acrylic acid (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux and monitor by TLC until the starting acid is consumed.
-
Cool the reaction to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to yield the pure ethyl ester.
-
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. Based on its structure and available spectral data from public repositories, the following key signals are expected[1]:
-
¹H NMR: Distinct signals for the aromatic protons, the vinylic protons of the acrylate system (appearing as doublets with a large coupling constant characteristic of an E-alkene), the quartet and triplet of the ethyl group, and a broad singlet for the amine protons.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the carbons of the ethyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the ester, and the C=C stretch of the alkene.
Potential Applications in Research and Development
The bifunctional nature of Ethyl 3-(4-aminophenyl)acrylate makes it a highly attractive scaffold for derivatization in multiple scientific domains.
Medicinal Chemistry and Drug Discovery
The cinnamic acid core is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[3] The 4-amino group serves as a crucial synthetic handle for building molecular complexity.
-
Scaffold for Library Synthesis: The primary amine can be readily acylated, sulfonated, or reductively aminated to generate large libraries of drug-like molecules for screening.
-
Bioisostere and Linker: The aminocinnamate structure can act as a bioisostere for other aromatic systems or serve as a rigid linker in the design of targeted therapies, such as PROTACs or antibody-drug conjugates.
-
Precursor to Heterocycles: The amine and the acrylate moiety can be utilized in cyclization reactions to construct novel heterocyclic systems, which are foundational in many pharmaceutical agents.
Caption: Key derivatization pathways for the target compound.
Polymer and Materials Science
Acrylates are fundamental monomers in the polymer industry, used in everything from adhesives to coatings.[4][5] The inclusion of an amine functionality introduces new properties and potential for post-polymerization modification.
-
Functional Monomer: It can be copolymerized with other common monomers (e.g., other acrylates, styrene) to introduce pendant amine groups along the polymer backbone.[6][7]
-
Cross-linking and Curing: The amine group can serve as a site for cross-linking, either through reactions with epoxides or other electrophiles, leading to the formation of robust thermoset materials.
-
Surface Modification: Polymers incorporating this monomer can be used to modify surfaces, with the amine groups providing sites for grafting other molecules or for altering surface properties like hydrophilicity and charge.
Safety, Handling, and Storage
Disclaimer: This information is based on the general hazards associated with the acrylate functional group. A specific and official Safety Data Sheet (SDS) for Ethyl 3-(4-aminophenyl)acrylate must be obtained from the supplier and consulted prior to any handling or use.
-
General Hazards: Acrylates as a class are known to be skin and respiratory tract irritants.[8] They can also cause skin sensitization upon repeated contact.[9][10] The compound may be harmful if swallowed or inhaled.
-
Handling Precautions:
-
Storage:
References
- National Center for Biotechnology Information. (n.d.). Time in Umatilla County, US. Google.
-
National Center for Biotechnology Information. (2026). Ethyl 3-(4-aminophenyl)acrylate. PubChem. Retrieved March 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). SID 7826. PubChem. Retrieved March 8, 2026, from [Link]
-
International Labour Organization & World Health Organization. (n.d.). ICSC 0267 - ETHYL ACRYLATE. Retrieved March 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroxycamptothecin. PubChem. Retrieved March 8, 2026, from [Link]
-
Chemius. (2026). Safety data sheet: Ethyl Acrylate (EA). Retrieved March 8, 2026, from [Link]
-
Gkeka, P., et al. (2022). Synthesis and Biological Evaluation of a Cinnamic Acid-Glycine Hybrid as a Potent COX-2 Inhibitor. MDPI. Retrieved March 8, 2026, from [Link]
-
Patel, K., et al. (2015). Synthesis and Radical Copolymerization of Ethyl Acrylate and Butyl Acrylate with N-[4-N'-(Phenylamino-carbonyl) phenyl] maleimide. ResearchGate. Retrieved March 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl acrylate. Retrieved March 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Acoziborole. PubChem. Retrieved March 8, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Bryostatin 1. PubChem. Retrieved March 8, 2026, from [Link]
-
Gantrade Corporation. (n.d.). Ethyl Acrylate Uses & FAQ. Retrieved March 8, 2026, from [Link]
-
Inamuddin, et al. (2020). Properties and Applications of Acrylates. ResearchGate. Retrieved March 8, 2026, from [Link]
Sources
- 1. Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2 | CID 97826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. mdpi.com [mdpi.com]
- 4. gantrade.com [gantrade.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemicals.basf.com [chemicals.basf.com]
- 8. ICSC 0267 - ETHYL ACRYLATE [chemicalsafety.ilo.org]
- 9. download.basf.com [download.basf.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. Mobile [my.chemius.net]
- 13. 198195-25-4|(E)-Ethyl 3-(4-aminophenyl)acrylate|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Chemoselective Synthesis of Ethyl 4-aminocinnamate
A Guide to the Reduction of Ethyl 4-nitrocinnamate for Pharmaceutical and Research Applications
Introduction and Significance
Ethyl 4-aminocinnamate is a valuable bifunctional molecule that serves as a key building block in organic synthesis.[1] Its structure, incorporating a primary aromatic amine, an ethyl ester, and a conjugated alkene, makes it a versatile precursor for the synthesis of pharmaceuticals, dyes, and advanced materials.[1][2] The amino group provides a nucleophilic site for amide bond formation and other derivatizations, while the cinnamate moiety is a precursor to various heterocyclic systems and can participate in polymerization or photochemical reactions.[3]
The synthesis of this compound is most commonly achieved through the reduction of its nitro analogue, ethyl 4-nitrocinnamate. The primary synthetic challenge lies in the chemoselective reduction of the aromatic nitro group to an amine without affecting the other two reducible functional groups: the α,β-unsaturated double bond and the ethyl ester.[3] Standard hydrogenation conditions, such as using hydrogen gas with a palladium catalyst, can often lead to the undesired saturation of the alkene, yielding ethyl 4-aminohydrocinnamate.[3][4] This guide provides a comprehensive overview of the chemical principles, a comparison of selective reduction methodologies, and a detailed, field-proven protocol for this important transformation.
The Principle of Chemoselective Nitro Group Reduction
The conversion of an aromatic nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. The process is understood to proceed through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species.
The core challenge in the synthesis of ethyl 4-aminocinnamate is to employ a reducing system with sufficient potential to reduce the nitro group while being mild enough to leave the alkene and ester functionalities intact. This requires a careful selection of reagents and reaction conditions.
Caption: Divergent reduction pathways for ethyl 4-nitrocinnamate.
Comparative Analysis of Reduction Methodologies
Several methods have been established for the chemoselective reduction of aromatic nitro compounds. The choice of method often depends on factors such as substrate compatibility, cost, scale, and ease of workup.
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Metal/Acid Reduction | Iron (Fe) powder, NH₄Cl, in Ethanol/H₂O, reflux.[3] | >90% | Inexpensive, highly selective, robust, and environmentally benign metal.[5] | Heterogeneous reaction requires efficient stirring; workup involves filtering off large amounts of iron oxides. |
| Stannous Chloride | Tin(II) chloride (SnCl₂·2H₂O) in HCl/Ethanol, reflux.[6][7] | 85-95% | Mild conditions, high chemoselectivity, and effective for acid-sensitive substrates.[8] | Stoichiometric amounts of tin salts are required, leading to toxic metal waste; workup can be complex.[9] |
| Catalytic Transfer | Ammonium formate (HCOONH₄), Pd/C (cat.), Methanol, reflux.[10] | 80-95% | Avoids high-pressure H₂ gas; rapid reaction times. | Catalyst can be expensive; potential for over-reduction of the alkene if not carefully controlled. |
| Dithionite Reduction | Sodium dithionite (Na₂S₂O₄), H₂O/Organic co-solvent, heat.[11][12] | 70-90% | Useful for sensitive substrates; mild, aqueous conditions.[13] | Reagent is unstable in solution[12]; can generate sulfurous odors; requires a large excess of reagent. |
Based on its high selectivity, low cost, operational simplicity, and favorable environmental profile, the iron-mediated reduction in the presence of an electrolyte like ammonium chloride is often the preferred method for this specific transformation.[5]
Detailed Experimental Protocol: Iron-Mediated Reduction
This protocol details the synthesis of ethyl 4-aminocinnamate using activated iron powder, a method proven to be highly efficient and selective.[3]
Materials and Equipment
-
Reagents: Ethyl 4-nitrocinnamate (CAS 953-26-4), Iron powder (325 mesh), Ammonium Chloride (NH₄Cl), Ethanol (95%), Ethyl Acetate, Deionized Water, Anhydrous Sodium Sulfate (Na₂SO₄), Celite® (diatomaceous earth).
-
Equipment: Round-bottom flask (appropriate size), reflux condenser, heating mantle with magnetic stirrer, magnetic stir bar, Buchner funnel and filter flask, separatory funnel, rotary evaporator, beakers, and graduated cylinders.
Step-by-Step Procedure
Caption: Workflow for the iron-mediated synthesis of ethyl 4-aminocinnamate.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-nitrocinnamate (4.42 g, 20 mmol), iron powder (5.58 g, 100 mmol, 5 equivalents), and 80 mL of 95% ethanol.
-
Initiation: To this suspension, add 20 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring. The yellow color of the starting material will gradually fade.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot.
-
Filtration: While still hot, carefully filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the iron powder and iron oxides. Wash the filter cake with several portions of hot ethanol (approx. 3 x 20 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate the volume to about one-third using a rotary evaporator.
-
Extraction: Dilute the remaining solution with 100 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from aqueous ethanol to afford ethyl 4-aminocinnamate as a light-yellow crystalline solid.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized ethyl 4-aminocinnamate.
| Property | Expected Result |
| Appearance | Light yellow acicular crystal.[1] |
| Melting Point | 70-74 °C.[14][15] |
| Molecular Formula | C₁₁H₁₃NO₂.[16] |
| Molecular Weight | 191.23 g/mol .[14] |
| ¹H NMR (CDCl₃) | δ ~7.5 (d, 1H, vinyl), ~6.8-7.2 (m, 4H, aromatic), ~6.2 (d, 1H, vinyl), ~4.2 (q, 2H, O-CH₂), ~3.8 (br s, 2H, NH₂), ~1.3 (t, 3H, CH₃). |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1710 (C=O stretch), ~1630 (C=C stretch), ~1600 (aromatic C=C), disappearance of ~1520 & ~1340 (NO₂ stretches).[17] |
| Mass Spec (EI) | m/z (%) = 191 (M⁺), 146, 119.[16] |
Safety and Handling
-
Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Ethanol and ethyl acetate are flammable solvents; heating should be performed using a heating mantle in a well-ventilated fume hood.
-
The filtration of the hot reaction mixture should be performed with care to avoid thermal burns.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. Available at: [Link]
-
Tin(II) chloride. Wikipedia. Available at: [Link]
-
Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Available at: [Link]
-
Magnetically Reusable Fe3O4@NC@Pt Catalyst for Selective Reduction of Nitroarenes. MDPI. Available at: [Link]
-
Iron–catalyzed reduction of nitroarenes in water. ResearchGate. Available at: [Link]
-
Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. Chemical Communications (RSC Publishing). Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry. Available at: [Link]
-
Reduction of nitroaromatic compounds in tin(II) chloride... ResearchGate. Available at: [Link]
-
Tin(II) chloride - Wikipedia. Wikipedia. Available at: [Link]
-
Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. Available at: [Link]
-
Nitro Reduction - SnCl2. Common Organic Chemistry. Available at: [Link]
-
Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8. CHLOUNION PHARM. Available at: [Link]
-
Help with Sodium Dithionite Reduction of Nitro groups : r/chemistry. Reddit. Available at: [Link]
-
Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]
-
Sodium Dithionite Reduction of Nitroarenes | PDF | Redox | Chemical Reactions. Scribd. Available at: [Link]
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. ResearchGate. Available at: [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. au.edu.pk. Available at: [Link]
-
Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Ethyl 4-aminocinnamate (C11H13NO2). PubChemLite. Available at: [Link]
-
Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317. PubChem - NIH. Available at: [Link]
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. Available at: [Link]
-
Ethyl Cinnamate: A Key Building Block in Pharmaceutical Intermediate Synthesis. LinkedIn. Available at: [Link]
-
Hydrogenation of Ethyl Cinnamate. YouTube. Available at: [Link]
-
Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. PubMed. Available at: [Link]
-
Synthesis of ethyl 4-nitrocinnamate. PrepChem.com. Available at: [Link]
-
Ethyl 4-nitrocinnamate | C11H11NO4 | CID 1268038. PubChem - NIH. Available at: [Link]
Sources
- 1. Ethyl 4-Aminocinnamate Manufacturer CAS No.: 5048-82-8 - CHLOUNION PHARM [chlounionpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Tin(II) chloride [dlab.epfl.ch]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 14. Ethyl 4-aminocinnamate 97 5048-82-8 [sigmaaldrich.com]
- 15. ethyl 4-Aminocinnamate | 5048-82-8 [chemnet.com]
- 16. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemoselective Catalytic Reduction of Nitro Groups in Cinnamate Esters
Introduction: The Strategic Importance of Amino Cinnamates in Synthesis
The transformation of a nitro group to an amino group within the cinnamate ester framework is a critical reaction in the synthesis of a wide array of pharmaceuticals, fine chemicals, and materials.[1][2] Amino cinnamate derivatives are key precursors for antivirals, local anesthetics, and other bioactive molecules. The primary challenge in this synthesis lies in achieving high chemoselectivity: the selective reduction of the nitro group while preserving the α,β-unsaturated double bond of the cinnamate moiety.[3][4] Simultaneous reduction of both functionalities leads to undesired saturated amino esters, compromising yield and purity.
This guide provides a comprehensive overview of the principles and practices for achieving highly selective catalytic reduction of nitro groups in cinnamate esters. We will delve into the underlying mechanisms, offer a comparative analysis of various catalytic systems, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Mechanism and the Quest for Chemoselectivity
The catalytic reduction of an aromatic nitro group is a complex six-electron process that proceeds through several intermediates.[5] The most widely accepted pathway, the Haber-Lukashevich mechanism, involves the sequential reduction of the nitro group to nitroso, then to hydroxylamine, and finally to the desired amine.
Figure 1: Generalized reaction pathway for the reduction of a nitro cinnamate, highlighting the desired transformation and the competing side reaction.
The key to chemoselectivity is to employ a catalytic system that favors the reduction of the highly polarized nitro group over the less polarized carbon-carbon double bond.[3][6] Several factors influence this selectivity:
-
Catalyst Choice: The nature of the metal catalyst is paramount. While highly active catalysts like Palladium on Carbon (Pd/C) are often the first choice for nitro reductions, they can also readily hydrogenate alkenes.[7][8][9] In contrast, catalysts like Platinum on Carbon (Pt/C) or certain iron-based systems can offer improved selectivity.[10]
-
Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can significantly enhance selectivity by favoring the reduction of the more reactive nitro group.[10]
-
Hydrogen Source: The choice between high-pressure hydrogen gas and a hydrogen donor in transfer hydrogenation can dramatically alter the outcome. Transfer hydrogenation, using reagents like ammonium formate or hydrazine, often provides superior chemoselectivity.[10][11][12]
Catalyst and Method Selection Guide
The selection of an appropriate catalyst and reduction method is a critical first step. The following table provides a comparative summary of common systems for the reduction of nitro cinnamates.
| Catalyst System | Hydrogen Source | Typical Solvent(s) | Advantages | Disadvantages | Selectivity Profile |
| 5-10% Pd/C | H₂ Gas (1-4 atm) | Ethanol, Methanol, Ethyl Acetate, THF | High activity, readily available, efficient.[7][9] | Can lead to over-reduction of the double bond.[13] Requires specialized hydrogenation equipment.[10] | Moderate to Good. Selectivity can be improved at lower pressures and temperatures. |
| 5% Pt/C | H₂ Gas (1-4 atm) | Ethanol, Methanol, Acetic Acid | Can offer a different and sometimes better selectivity profile compared to Pd/C.[10] | May require longer reaction times or higher catalyst loading. | Good to Excellent. Often preferred when the double bond is prone to reduction. |
| Raney® Nickel | H₂ Gas (1-5 atm) | Ethanol, Methanol | Cost-effective, highly active.[7] Useful when dehalogenation is a concern with other catalysts.[7] | Pyrophoric and requires careful handling.[10] Can be less selective than precious metal catalysts. | Moderate. Often requires careful optimization of conditions. |
| Pd/C, Pt/C, or Raney® Ni | Ammonium Formate | Methanol, Ethanol | Excellent for transfer hydrogenation, avoids the need for H₂ gas.[10][14] Often highly chemoselective.[11] | Stoichiometric amounts of the hydrogen donor are required. Workup can be more involved. | Excellent. Ammonium formate is a mild hydrogen donor, often preserving the double bond. |
| Pd/C | Hydrazine Hydrate | Methanol, Ethanol | Potent reducing system, often used in transfer hydrogenation.[12][15] | Hydrazine is highly toxic and requires careful handling. Can sometimes lead to over-reduction. | Good to Excellent. Reaction conditions need to be carefully controlled. |
| Iron Powder | Acetic Acid, NH₄Cl | Ethanol/Water | Inexpensive, mild, and often highly chemoselective.[7][16] Tolerates a wide range of functional groups.[16] | Stoichiometric amounts of iron are required, leading to significant solid waste. | Excellent. A classic method for selective nitro group reduction. |
| Tin(II) Chloride (SnCl₂) | Ethanol, Ethyl Acetate | Mild and chemoselective for aromatic nitro groups.[1][7] | Requires stoichiometric amounts of the reagent and can generate tin-based waste. | Excellent. A reliable method for preserving other reducible functionalities. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired scale.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method is often the preferred starting point due to its high selectivity and operational simplicity.
Figure 2: Workflow for catalytic transfer hydrogenation.
Materials:
-
Nitro cinnamate ester (1.0 eq)
-
10% Palladium on Carbon (5-10 wt% of the substrate)
-
Ammonium formate (4-5 eq)
-
Methanol (or Ethanol)
-
Celite® or another filter aid
-
Ethyl acetate and water for workup
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro cinnamate ester (1.0 eq) and ammonium formate (4-5 eq) in methanol.
-
Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add the 10% Pd/C catalyst (5-10 wt%).
-
Reaction: Heat the mixture to reflux (typically 60-65 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting residue can be partitioned between water and an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino cinnamate. Further purification can be achieved by column chromatography or recrystallization if necessary.[1]
Protocol 2: Catalytic Hydrogenation using H₂ Gas and Platinum on Carbon
This protocol is suitable for situations where transfer hydrogenation is not effective or when using gaseous hydrogen is preferred.
Materials:
-
Nitro cinnamate ester (1.0 eq)
-
5% Platinum on Carbon (5-10 wt% of the substrate)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Parr shaker or a similar hydrogenation apparatus
Procedure:
-
Reactor Setup: Place the nitro cinnamate ester and the solvent into a suitable pressure vessel (e.g., a Parr bottle).
-
Catalyst Addition: Carefully add the 5% Pt/C catalyst to the vessel.
-
Sealing and Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any residual air, followed by purging with hydrogen gas.[1][5]
-
Pressurization: Pressurize the vessel with hydrogen to the desired pressure (start with a low pressure, e.g., 15-30 psi, to enhance selectivity).
-
Reaction: Stir or shake the reaction mixture vigorously at room temperature. Gentle heating may be required for less reactive substrates, but this may compromise selectivity.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder.
-
Work-up: Once hydrogen uptake ceases or the reaction is deemed complete, carefully vent the excess hydrogen gas and purge the vessel with nitrogen.[1][5]
-
Isolation and Purification: Filter the reaction mixture through Celite® to remove the catalyst and rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient catalyst loading- Deactivated catalyst- Low temperature or pressure- Poor mixing | - Incrementally increase the catalyst loading.[10]- Use fresh catalyst; ensure reagents and solvents are pure to avoid poisoning.[10]- Gradually increase temperature or H₂ pressure.[10]- Increase the stirring or shaking rate.[10] |
| Low Selectivity (Double Bond Reduction) | - Catalyst is too active (e.g., Pd/C)- High H₂ pressure or temperature- Prolonged reaction time | - Switch to a less active or more selective catalyst like Pt/C or an iron-based system.[10]- Use lower H₂ pressure and temperature.[10]- Consider transfer hydrogenation with ammonium formate.[10][11]- Stop the reaction as soon as the starting material is consumed. |
| Dehalogenation (if applicable) | - Pd/C is known to cause dehalogenation. | - Use Raney Nickel or a specialized, less reactive palladium catalyst.[7] |
Conclusion
The selective catalytic reduction of the nitro group in cinnamate esters is a highly achievable yet nuanced transformation. Success hinges on a rational selection of the catalyst and reaction conditions. Transfer hydrogenation using Pd/C and ammonium formate often represents the best starting point, offering an excellent balance of reactivity, selectivity, and operational safety. For more challenging substrates, a systematic evaluation of other catalysts such as Pt/C or iron-based systems, coupled with careful control of temperature and pressure, will pave the way for a successful and efficient synthesis of valuable amino cinnamate products.
References
- Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction - Benchchem.
- Nitro Reduction - Common Conditions.
- Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing).
- Synthesis of p-amino cinnamic ethyl ester - PrepChem.com.
- (PDF)
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
- Selective Nitro Reduction with an Iron-Based Catalyst | Tokyo Chemical Industry UK Ltd.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Reduction of nitro compounds - Wikipedia.
- Palladium on Carbon (Pd/C)
- α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
- Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A.
- Microwave-assisted chemoselective reduction of conjugated nitroalkenes to nitroalkanes with aqueous tri-n-butyltin hydride - Taylor & Francis.
- Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF - JRF Global.
- How to reduce a nitro group next to an alkene?
- Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source - Journal of Synthetic Chemistry.
- Application Notes and Protocols for the Catalytic Hydrogenation of Nitroarom
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem.
- Carbon nitride supported palladium nanoparticles: An active system for the reduction of aromatic nitro-compounds - Ben-Gurion University Research Portal.
- Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
- Application Notes: Palladium on Carbon (Pd/C)
- Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. cris.bgu.ac.il [cris.bgu.ac.il]
- 16. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Ethyl 4-aminocinnamate via Palladium-Catalyzed Heck Coupling
Introduction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] For their pioneering work, Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki were jointly awarded the 2010 Nobel Prize in Chemistry.[1][5]
This document provides a detailed guide to the synthesis of ethyl 4-aminocinnamate, a valuable chemical intermediate, through the Heck coupling of 4-iodoaniline and ethyl acrylate. We will explore the underlying catalytic cycle, provide a robust, step-by-step experimental protocol, and discuss key parameters for reaction optimization. This guide is intended for researchers and professionals in chemistry and drug development who require a comprehensive understanding of both the theoretical and practical aspects of this important transformation.
The Catalytic Cycle: A Mechanistic Rationale
The efficacy of the Heck reaction lies in its predictable and efficient catalytic cycle, which shuttles a palladium catalyst between the Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The synthesis of ethyl 4-aminocinnamate from 4-iodoaniline and ethyl acrylate proceeds through the following key steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) precatalyst like palladium(II) acetate.[6] This electron-rich Pd(0) species inserts into the carbon-iodine bond of 4-iodoaniline. This is typically the rate-determining step and proceeds most readily with aryl iodides, followed by bromides and triflates.[7] The result is a square planar organopalladium(II) complex.
-
Alkene Coordination & Migratory Insertion: The alkene, ethyl acrylate, then coordinates to the Pd(II) center. This is followed by a migratory insertion (syn-carbopalladation), where the aryl group from the palladium complex is transferred to one of the alkene's carbons, forming a new carbon-carbon sigma bond.[7][8]
-
Syn β-Hydride Elimination: For the product to be released, a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon must be eliminated. This step is stereospecific and typically occurs in a syn fashion, leading to the formation of the thermodynamically more stable trans (E) alkene product and a hydrido-palladium(II) species.[7]
-
Catalyst Regeneration: In the final step, a base (commonly an amine like triethylamine) neutralizes the generated hydrogen iodide (HI) and facilitates the reductive elimination of HX from the palladium complex. This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][7]
Rationale for Reagent Selection
-
Aryl Halide (4-Iodoaniline): As the electrophile, an aryl iodide is chosen for its high reactivity in the oxidative addition step, which often allows for milder reaction conditions compared to aryl bromides or chlorides.[7][9]
-
Alkene (Ethyl Acrylate): Acrylates are excellent substrates for the Heck reaction. The electron-withdrawing nature of the ester group activates the double bond, facilitating the coupling process.[1][5]
-
Palladium Catalyst (Palladium(II) Acetate): Pd(OAc)₂ is a common, air-stable, and cost-effective precatalyst that is efficiently reduced in situ to the active Pd(0) species.[1][10]
-
Ligand (Triphenylphosphine): While some Heck reactions can proceed without ligands, phosphine ligands like triphenylphosphine (PPh₃) are frequently added.[1] They stabilize the palladium catalyst, preventing its decomposition to inactive palladium black, and can improve reaction yields and consistency.[6]
-
Base (Triethylamine): An organic base like triethylamine (Et₃N) is essential. It acts as an acid scavenger, neutralizing the HI formed during the reaction, which is critical for regenerating the Pd(0) catalyst.[1][5]
-
Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent is required to dissolve the reactants and the catalyst system. DMF is a standard and effective choice for many Heck couplings.[11][12]
Experimental Protocol
This protocol provides a reliable method for the synthesis of ethyl 4-aminocinnamate on a laboratory scale.
Materials and Equipment
-
Reagents:
-
4-Iodoaniline (98%)
-
Ethyl acrylate (99%, stabilized)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N, ≥99.5%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Diatomaceous earth (Celite®)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Two-neck round-bottom flask or Schlenk flask
-
Reflux condenser
-
Magnetic stirrer and stir plate with heating
-
Inert atmosphere setup (Nitrogen or Argon line with bubbler)
-
Syringes and needles
-
Standard laboratory glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Silica gel for flash column chromatography
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (2.19 g, 10.0 mmol, 1.0 equiv), palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), and triphenylphosphine (105 mg, 0.4 mmol, 4 mol%).
-
Seal the flask with septa. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[12]
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add anhydrous DMF (40 mL) via syringe.
-
Stir the mixture to dissolve the solids.
-
Add triethylamine (2.8 mL, 20.0 mmol, 2.0 equiv) via syringe.
-
Finally, add ethyl acrylate (1.6 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe.[13]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. The color of the solution will typically darken.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (as determined by the consumption of 4-iodoaniline), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate (2 x 20 mL).[8]
-
Transfer the combined filtrate to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent via rotary evaporation to yield ethyl 4-aminocinnamate as a solid.
-
Reaction Parameters and Optimization
While the provided protocol is robust, reaction outcomes can be fine-tuned by adjusting several key parameters. The following table summarizes these variables and their expected impact, providing a starting point for optimization.
| Parameter | Typical Range | Rationale and Impact on Reaction |
| Aryl Halide | I > Br > OTf >> Cl | Iodides are most reactive, allowing for lower temperatures and catalyst loadings.[7] Chlorides often require more active catalysts or harsher conditions.[14] |
| Catalyst Loading | 1 - 5 mol% | Lowering catalyst loading reduces cost but may require longer reaction times or higher temperatures. Higher loading can increase reaction rate but also cost. |
| Ligand:Pd Ratio | 1:1 to 4:1 | A higher ratio can improve catalyst stability but an excess of phosphine ligand may sometimes retard the reaction rate.[9] |
| Base | 1.5 - 3.0 equiv. | A sufficient amount of base is critical to neutralize the generated acid and regenerate the catalyst.[15] Both organic (Et₃N) and inorganic (K₂CO₃) bases can be effective.[1] |
| Solvent | DMF, MeCN, Toluene | Solvent choice affects solubility and reaction rate. Polar aprotic solvents like DMF and MeCN are common.[11][16] |
| Temperature | 80 - 120 °C | Higher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions. The optimal temperature balances rate and stability.[13] |
Overall Experimental Workflow
The entire process, from initial setup to final product isolation, follows a logical sequence designed to maximize yield and purity while ensuring safety and reproducibility.
Characterization
The identity and purity of the synthesized ethyl 4-aminocinnamate should be confirmed by standard analytical techniques. Expected data includes:
-
¹H NMR: Resonances corresponding to the aromatic protons, the vinyl protons (typically showing a large coupling constant, J ≈ 16.0 Hz, indicative of the trans isomer), the ethyl ester protons, and the amine protons.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₃NO₂).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretches (amine), C=O stretch (ester), and C=C stretch (alkene).
Conclusion
The Mizoroki-Heck reaction is a highly reliable and adaptable tool for the synthesis of substituted alkenes. The protocol detailed herein for the preparation of ethyl 4-aminocinnamate provides a solid and reproducible foundation for researchers. By understanding the mechanistic underpinnings and the role of each reaction component, scientists can effectively optimize these conditions for various substrates, facilitating advancements in medicinal chemistry and materials science.
References
- BYJU'S. (n.d.). Heck Reaction.
- SATHEE. (n.d.). Chemistry Heck Reaction.
- Alfa Chemistry. (n.d.). Heck Reaction.
- Wikipedia. (2024). Heck reaction.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476.
- Griffin, J. R., & Guptill, D. M. (2019). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Molecules, 24(11), 2128.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Herrmann, W. A., Böhm, V. P. W., & Reisinger, C. P. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters, 4(18), 3127-3129.
- Khan, M., Ali, F., Khan, M., & Ali, I. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Myers, A., Haidle, A., & Liu, F. (n.d.). The Heck Reaction.
- Corma, A., & Navas, J. (2019). Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society, 141(4), 1759-1773.
- Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Organic-Synthesis.com. (n.d.). Heck Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for the Heck Coupling Reaction of 4-(4-Iodophenyl)-1-butanol.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). The Heck Reaction in Ionic Liquids: Progress and Challenges.
- El-shehawy, A. A., & Gaber, S. A. (2016). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran with styrene.
- BenchChem. (n.d.). Heck Reaction Protocol using 4-Iodo-3,5-dimethylphenyl acetate.
- Liu, L., Song, X. M., Guan, J. T., Zhang, Z. Y., & Wei, B. M. (2015). An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6–-[bmim][PF6] for Heck Coupling Reaction. Asian Journal of Chemistry, 27(3), 1017-1020.
- Arcadi, A., Cacchi, S., & Di Fabio, G. (2001). The Heck Reaction of β-Arylacrylamides: An Approach to 4-Aryl-2-quinolones. Synlett, 2001(12), 1958-1962.
- de Vries, A. H. M., & de Vries, J. G. (2008). Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate. Organic Process Research & Development, 12(3), 414-419.
- Carretero, J. C., & Arrayás, R. G. (2008). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
- Serme, M., & Szymańska-Buzar, T. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- Wang, J., et al. (2012). A novel Heck reaction catalyzed by Co hollow nanospheres in ligand-free condition.
- ResearchGate. (2025). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
- Heravi, M. M., & Fazeli, A. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 2055-2107.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. SATHEE: Chemistry Heck Reaction [sathee.iitk.ac.in]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. byjus.com [byjus.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Note: Ethyl 3-(4-aminophenyl)acrylate in COX-2 Inhibitor Design
This guide outlines the technical application of Ethyl 3-(4-aminophenyl)acrylate (also known as Ethyl 4-aminocinnamate) as a versatile scaffold in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.
Executive Summary
Ethyl 3-(4-aminophenyl)acrylate is a bifunctional intermediate possessing a nucleophilic aniline moiety and an electrophilic
Chemical Profile & Mechanism of Action[1]
-
Compound: Ethyl 3-(4-aminophenyl)acrylate
-
CAS: 5904-41-6 (E-isomer)
-
Role: Pharmacophore Scaffold
-
Mechanistic Utility:
-
Cinnamate Backbone: Mimics the arachidonic acid structure, fitting into the hydrophobic channel of the COX-2 enzyme.
-
Amino Group: Serves as a "handle" for attaching bulky lipophilic groups (e.g., sulfonamides, acyl chains) required to fill the side pocket of the COX-2 active site (Val523).
-
Acrylate Moiety: Acts as a Michael acceptor for covalent inhibition designs or a precursor for heterocyclic ring formation (pyrazoles).
-
Synthesis of the Intermediate
Two validated protocols are provided. Protocol A is preferred for scale-up (cost-effective), while Protocol B is preferred for convergent synthesis from aryl halides.
Protocol A: Selective Reduction of Ethyl 4-Nitrocinnamate
Best for: Large-scale preparation from commercially available nitro-precursors.
Reaction Overview:
Materials:
-
Ethyl 4-nitrocinnamate (10.0 g, 45.2 mmol)
-
Iron powder (12.6 g, 226 mmol, 5.0 eq) - Note: Use electrolytic grade for faster reaction.
-
Ammonium Chloride (12.1 g, 226 mmol, 5.0 eq)
-
Ethanol (100 mL) / Water (25 mL)
Step-by-Step Procedure:
-
Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend Ethyl 4-nitrocinnamate in the EtOH/H2O mixture.
-
Activation: Add Ammonium Chloride and Iron powder to the suspension.
-
Reflux: Heat the mixture to vigorous reflux (
) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3). The yellow nitro compound should disappear, replaced by a fluorescent blue-active amine spot. -
Workup:
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove iron oxide sludge. Wash the pad with EtOAc (3 x 50 mL).
-
Concentrate the filtrate under reduced pressure to remove ethanol.[1]
-
Extract the aqueous residue with EtOAc (2 x 100 mL).
-
Wash combined organics with brine, dry over anhydrous
, and concentrate.[2]
-
-
Purification: Recrystallize from Ethanol/Water or use flash chromatography if high purity (>99%) is required.
-
Yield: 85–92% (Off-white solid).
-
Protocol B: Heck Cross-Coupling
Best for: Convergent synthesis when the aniline ring requires pre-installed substituents.
Reaction Overview:
Materials:
-
4-Iodoaniline (5.0 mmol)
-
Ethyl Acrylate (6.0 mmol, 1.2 eq)
- (2 mol%)
-
Triethylamine (
) (2.0 eq) -
DMF (Dimethylformamide) (10 mL)
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a reaction tube and purge with Nitrogen/Argon.
-
Addition: Add 4-iodoaniline,
, and DMF. Stir until dissolved. -
Reagent Addition: Add Ethyl Acrylate and
via syringe. -
Heating: Heat the sealed tube to
for 4–12 hours. -
Workup: Dilute with water (50 mL) and extract with
or EtOAc. Wash with water (to remove DMF) and brine. -
Purification: Column chromatography (Silica gel, Hexane:EtOAc gradient).
Downstream Application: COX-2 Inhibitor Synthesis
The intermediate is transformed into active drugs via two primary pathways: Amide Coupling (Pathway 1) and Heterocyclization (Pathway 2).
Pathway 1: Synthesis of Cinnamic-Glycine Hybrids
Mechanism: The amino group is coupled with amino acid esters or sulfonyl chlorides to improve selectivity.
Protocol:
-
Reagents: Ethyl 4-aminocinnamate (1 eq), N-protected Amino Acid (e.g., Boc-Gly-OH) (1.2 eq), EDCI (1.5 eq), DMAP (0.1 eq), DCM (Solvent).
-
Procedure:
-
Dissolve the acid and coupling agents in DCM at
. -
Add Ethyl 4-aminocinnamate.
-
Stir at RT for 12h.
-
Perform acid/base wash. Deprotect (if Boc used) with TFA.
-
-
Result: Amide-linked hybrid showing enhanced COX-2 docking affinity due to H-bonding interactions with Arg120.
Pathway 2: Hydrazide-Pyrazoline Conversion
Mechanism: The ester moiety reacts with hydrazine to form a hydrazide, which is then cyclized into a pyrazole or oxadiazole core.
Protocol:
-
Hydrazide Formation: Reflux Ethyl 4-aminocinnamate with Hydrazine Hydrate (excess) in Ethanol for 4h. Isolate the solid hydrazide.
-
Cyclization: React the hydrazide with a 1,3-diketone (e.g., acetylacetone) in acetic acid.
-
Result: 1-Cinnamoyl-3,5-dimethylpyrazole derivatives (COX-2 selective pharmacophores).
Visual Pathways & Logic (Graphviz)
Caption: Synthetic flowchart illustrating the convergent routes to the intermediate and its divergent application into two distinct classes of COX-2 inhibitors.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Expert Solution |
| Low Yield (Heck Rxn) | Catalyst poisoning or oxidation. | Degas solvents thoroughly with Argon. Use fresh |
| Incomplete Reduction | Iron surface passivation. | Add 2-3 drops of concentrated HCl to "etch" the iron powder before adding to the reaction. |
| Sticky Product | Polymerization of acrylate. | Add a radical inhibitor (e.g., Hydroquinone) during high-temperature steps if polymerization is observed. |
| Poor Solubility | Amino-cinnamate aggregation. | Use DMF or DMSO for downstream coupling reactions; Ethanol is often insufficient for the amide coupling step. |
References
-
Reduction Protocol (Fe/NH4Cl)
-
Heck Reaction Protocol
-
COX-2 Hybrid Synthesis
-
Pyrazoline Derivatives
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note & Protocols: Leveraging Ethyl 4-Aminocinnamate for Advanced Photo-Crosslinking of Polymers
Abstract: This guide provides a comprehensive overview of the principles and applications of ethyl 4-aminocinnamate as a photo-crosslinking moiety for polymers. We delve into the underlying photochemical mechanism, provide detailed protocols for polymer conjugation and crosslinking, and outline key characterization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to create novel biomaterials, hydrogels, and drug delivery systems with precise spatiotemporal control over their physical properties.
Introduction: The Power of Light in Polymer Science
Photo-crosslinking, a light-driven process for forming covalent bonds between polymer chains, offers unparalleled control over the fabrication of complex materials.[1][2] This technique is foundational in regenerative medicine, tissue engineering, and advanced drug delivery, enabling the creation of scaffolds and hydrogels under mild, cytocompatible conditions.[2][3][4] Unlike thermal or chemical crosslinking methods, photopolymerization provides spatiotemporal precision, allowing for the fabrication of intricate microstructures and on-demand material solidification.[1][5]
Among the various photo-reactive moieties, cinnamate derivatives, including ethyl 4-aminocinnamate, have garnered significant attention. Their primary advantage lies in their ability to undergo photo-crosslinking without the need for potentially cytotoxic photoinitiators.[6][7] This "initiator-free" mechanism, coupled with the photoreversible nature of the crosslinks, positions cinnamate-based polymers as highly attractive materials for sophisticated biomedical applications.[6][7]
The [2+2] Photocycloaddition Mechanism
The crosslinking of polymers functionalized with ethyl 4-aminocinnamate is governed by a [2+2] photocycloaddition reaction. This elegant mechanism involves the dimerization of two cinnamate groups upon exposure to ultraviolet (UV) light.
-
Activation: When irradiated with UV light, typically at wavelengths longer than 260 nm, the alkene groups in two adjacent cinnamate moieties are excited.[6]
-
Dimerization: These excited olefins then react to form a stable cyclobutane ring, creating a covalent crosslink between the polymer chains.[6][7] This process effectively transforms a liquid or soluble polymer precursor into a solid, insoluble network.
-
Reversibility: A unique feature of this reaction is its reversibility. Exposure to shorter wavelength UV light (<260 nm) can induce photocleavage, breaking the cyclobutane ring and reverting the polymer to its non-crosslinked state.[6][7] This property opens avenues for creating self-healing materials and dynamic biological scaffolds.
Experimental Workflows & Protocols
The successful implementation of ethyl 4-aminocinnamate in photo-crosslinking follows a logical workflow, from initial polymer synthesis to final material characterization.
Protocol 3.1: Synthesis of Cinnamate-Functionalized Polymer
This protocol describes the general method for conjugating a cinnamate moiety to a polymer backbone containing reactive hydroxyl (-OH) groups, adapted from the synthesis of poly(glycerol-co-sebacate)-cinnamate (PGS-CinA).[7]
Rationale: The reaction utilizes cinnamoyl chloride, which reacts with the hydroxyl groups on the polymer in the presence of a base (triethylamine) and a catalyst (DMAP) to form an ester linkage. Anhydrous conditions are critical to prevent hydrolysis of the reactive cinnamoyl chloride.
Materials:
-
Polymer with pendant hydroxyl groups (e.g., Poly(glycerol-co-sebacate), Poly(vinyl alcohol))
-
Cinnamoyl chloride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Chloroform (or other suitable solvent)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Polymer Preparation: Dehydrate the source polymer by heating under vacuum (e.g., 100 °C for 2 hours) to remove any residual water.
-
Dissolution: In a three-neck round-bottom flask, dissolve the dried polymer in anhydrous chloroform to a desired concentration (e.g., 5 g in 30 ml).
-
Inert Atmosphere: Purge the solution with dry nitrogen gas for at least 3 hours to create an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of DMAP (e.g., 20 mg for a 5 g polymer reaction).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add cinnamoyl chloride (e.g., 50% mol/mol relative to pendant hydroxyl groups) and an equimolar amount of triethylamine to the cooled solution. The triethylamine acts as a base to neutralize the HCl byproduct.
-
Reaction: Allow the reaction to proceed for 24 hours, during which the temperature should gradually increase from 0 °C to room temperature.
-
Purification: After 24 hours, purify the resulting polymer-cinnamate conjugate. This typically involves precipitation in a non-solvent (e.g., cold methanol or ethanol), followed by filtration and drying under vacuum. Further purification can be achieved through dialysis.
-
Verification: Confirm successful conjugation using FTIR (to observe the appearance of ester carbonyl and cinnamate peaks) and NMR spectroscopy (to quantify the degree of substitution).
Protocol 3.2: Photo-Crosslinking (UV Curing)
This protocol outlines the process of crosslinking the functionalized polymer precursor into a solid network.
Rationale: The degree of crosslinking, which dictates the material's mechanical properties, is directly influenced by the UV dose (a function of light intensity and exposure time).[8] The wavelength must be appropriate to trigger the [2+2] photocycloaddition.
Materials:
-
Purified polymer-cinnamate conjugate
-
Suitable solvent (if starting from a solution)
-
UV light source with a defined wavelength (e.g., 365 nm lamp).[9]
-
Mold or substrate for casting/spin-coating
Procedure:
-
Precursor Preparation: Prepare the polymer-cinnamate conjugate in the desired form.
-
For films: Dissolve the polymer in a volatile solvent (e.g., chloroform, acetone) and cast it into a mold or spin-coat it onto a substrate. Ensure the solvent fully evaporates before crosslinking.
-
For hydrogels: Prepare an aqueous solution of the water-soluble polymer conjugate.
-
-
UV Exposure: Place the sample under the UV lamp. The distance from the lamp should be consistent to ensure uniform intensity.
-
Irradiation: Expose the sample to UV light (e.g., 365 nm) for a predetermined duration.[9] The optimal time depends on the polymer concentration, degree of cinnamate substitution, and desired crosslink density, and typically ranges from minutes to several hours.[7]
-
Post-Curing: After irradiation, the crosslinked polymer is ready. For hydrogels, this may involve rinsing with DI water to remove any unreacted polymer (the sol fraction).
Protocol 3.3: Characterization of Crosslinked Polymers
Verifying the properties of the final material is a critical step. The choice of technique depends on the intended application.
Rationale: Characterization confirms the success of the crosslinking process and quantifies the resulting material properties, which is essential for reproducibility and application-specific performance.
Key Characterization Methods:
-
Sol Fraction Analysis: This gravimetric method quantifies the extent of crosslinking.
-
Weigh the initial dry mass of the crosslinked polymer (W_initial).
-
Immerse the polymer in a good solvent for its un-crosslinked precursor for 24-48 hours to dissolve the un-crosslinked (sol) fraction.
-
Remove the swollen polymer, dry it completely under vacuum, and weigh the final mass (W_final).
-
Calculate the sol fraction: Sol Fraction (%) = [(W_initial - W_final) / W_initial] * 100. A lower sol fraction indicates a higher degree of crosslinking.[7]
-
-
Swelling Ratio (for Hydrogels): This measures the water-holding capacity, which is inversely related to crosslink density.
-
Immerse a pre-weighed dry hydrogel (W_dry) in deionized water until equilibrium swelling is reached.
-
Remove the hydrogel, gently blot excess surface water, and weigh the swollen hydrogel (W_swollen).
-
Calculate the swelling ratio: Swelling Ratio = (W_swollen - W_dry) / W_dry.
-
-
Mechanical Testing: Techniques like tensile testing or atomic force microscopy (AFM) are used to measure properties such as Young's modulus (stiffness), ultimate tensile strength, and elongation at break.[7][8] These are crucial for applications in tissue engineering where mimicking the mechanical properties of native tissue is important.
-
Spectroscopic Analysis (UV-Vis): The progress of the photocycloaddition can be monitored by observing the decrease in the UV absorbance of the cinnamate group's C=C double bond (typically around 270-320 nm).
Data Presentation: Tuning Material Properties
The properties of the final crosslinked polymer can be precisely tuned by controlling the degree of substitution (DS) of the cinnamate moiety. A higher DS generally leads to a more densely crosslinked network.
| Degree of Substitution (DS) | UV Exposure Time (hours) | Young's Modulus (kPa) | Sol Fraction (%) | Swelling Ratio |
| Low (e.g., 26%) | 4 | 50.5 ± 3.7 | ~55% | High |
| High (e.g., 45%) | 4 | 152.1 ± 8.2 | ~35% | Low |
| Table 1: Representative data illustrating how the degree of cinnamate substitution impacts the mechanical and physical properties of a photo-crosslinked polymer network. Data is conceptualized based on findings for PGS-CinA elastomers.[7] |
Conclusion and Future Outlook
Ethyl 4-aminocinnamate and related cinnamate derivatives are powerful tools for creating advanced polymer networks. The initiator-free, light-mediated [2+2] photocycloaddition mechanism provides a clean, controllable, and often biocompatible method for fabricating materials with tunable properties. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to develop novel materials for drug delivery, tissue engineering, and other cutting-edge biomedical applications. Future research may focus on leveraging the photoreversibility of the cinnamate crosslink to create dynamic, "smart" materials that can respond and adapt to biological cues.
References
- Photocrosslinkable natural polymers in tissue engineering. Frontiers.
- Photocrosslinkable Biodegradable Elastomers Based on Cinnam
- Emerging trends in photo-crosslinkable polymeric biomaterials in regener
- Photocrosslinkable natural polymers in tissue engineering. OUCI.
- Photocrosslinkable natural polymers in tissue engineering. PMC - NIH.
- A Researcher's Guide to Photo-Crosslinking Amino Acids: Fmoc-D-Bpa-OH in Focus. Benchchem.
- Synthesis and Characterization of New Functional Photo Cross-Linkable Smart Polymers Containing Vanillin Deriv
- Mechanical Characterization of Photo-crosslinkable Hydrogels with AFM. Request PDF.
- A Bio Polymeric Adhesive Produced by Photo Cross-Linkable Technique. PMC.
- Biomedical applic
- Photochemistry for biomedical applications : from device fabrication to diagnosis and therapy.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Photocrosslinkable natural polymers in tissue engineering [ouci.dntb.gov.ua]
- 3. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical applications of photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemistry for Biomedical Applications | springerprofessional.de [springerprofessional.de]
- 6. Frontiers | Photocrosslinkable natural polymers in tissue engineering [frontiersin.org]
- 7. Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Bioconjugation & Surface Engineering with Ethyl 4-Aminocinnamate
[1]
Introduction: The "Rigid Spacer" Advantage
Ethyl 4-aminocinnamate is not a standard flexible linker (like PEG).[1] It is a rigid, conjugated system .[1] Its value in bioconjugation stems from three key properties:
-
Electronic Conjugation: The vinylogous structure allows for electron delocalization, making it ideal for electrochemical biosensors where electron transfer is required between a biomolecule and a conductive surface.[1]
-
Photo-Reactivity: The
-unsaturated ester undergoes cycloaddition under UV light, enabling "maskless" photolithography and hydrogel stiffening.[1] -
Orthogonal Reactivity: The amine (
) and the ester ( ) can be addressed sequentially.[1]
Chemical Structure & Reactive Sites[1][2]
-
Site A (Amine): Nucleophilic.[1] Can be diazotized (for surface grafting) or coupled to activated carboxylic acids.[1]
-
Site B (Alkene): Photo-active.[1][2][3] Dimerizes at
.[1] -
Site C (Ethyl Ester): Latent Carboxyl.[1] Hydrolytically stable during amine reactions; can be deprotected to
for subsequent bioconjugation.[1]
Mechanism of Action
A. Surface Grafting via Diazonium Chemistry
The most powerful application of EAC is the creation of robust, covalent monolayers on carbon, gold, or silicon surfaces.[1] The aromatic amine is converted into a diazonium salt (
Why use EAC instead of 4-aminobenzoic acid?
The cinnamate spacer (
B. Photo-Crosslinking ( Cycloaddition)
When EAC moieties are attached to polymer backbones (e.g., polysaccharides), UV irradiation induces cycloaddition between the alkene groups of adjacent chains, forming a cyclobutane ring.[1] This crosslinking is reversible (at lower wavelengths) and requires no chemical initiators, preserving cell viability in bio-ink applications.[1]
Experimental Protocols
Protocol 1: Electrochemical Grafting of EAC on Carbon Electrodes
Objective: Create a carboxyl-functionalized interface for biosensing (e.g., antibody attachment).[1] Prerequisite: This protocol grafts the ester, which is then hydrolyzed to the active acid.[1]
Reagents
-
Ethyl 4-aminocinnamate (
)[1] -
Hydrochloric Acid (
)[1][5] -
Sodium Nitrite (
, )[1][5] -
Potassium Hydroxide (
, in Ethanol/Water)[1] -
EDC/NHS (for final protein coupling)[1]
Step-by-Step Workflow
-
Diazotization (In-Situ):
-
Electrografting:
-
Immerse the Screen-Printed Carbon Electrode (SPCE) or Gold electrode into the solution.[1]
-
Perform Cyclic Voltammetry (CV) : Scan from
to (vs Ag/AgCl) at for 2–5 cycles. -
Checkpoint: Observe the irreversible reduction peak at
to .[1] This peak should disappear after the 2nd cycle, indicating the surface is saturated (passivated) with the linker.
-
-
Washing:
-
Rinse electrode with water and acetonitrile to remove physisorbed species.[1]
-
-
Deprotection (Hydrolysis):
-
Bioconjugation:
Protocol 2: Synthesis of Photo-Crosslinkable Hyaluronic Acid (HA-EAC)
Objective: Conjugate EAC to Hyaluronic Acid to create a UV-curable hydrogel.[1]
Reagents
-
Sodium Hyaluronate (
)[1] -
Ethyl 4-aminocinnamate (EAC)[1]
-
DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) - Preferred coupling agent for HA in water.[1]
Step-by-Step Workflow
-
Dissolution:
-
Dissolve Sodium Hyaluronate (
) in MES buffer/DMF mixture (2:1 ratio). Note: DMF helps dissolve the hydrophobic EAC.
-
-
Coupling:
-
Purification:
-
Gelation (QC):
Visualization of Pathways
Pathway 1: Electrochemical Surface Functionalization
This diagram illustrates the transformation of the amine to a diazonium salt, the radical grafting to carbon, and the subsequent activation for protein binding.
Caption: Step-wise electrochemical grafting of EAC to create a biosensor interface.
Pathway 2: Photo-Crosslinking Mechanism
This diagram details the dimerization process used in hydrogel formation.[1]
Caption: Mechanism of EAC-mediated photo-crosslinking for hydrogel synthesis.[1]
Quantitative Analysis & Troubleshooting
Characterization Table
Use these parameters to validate your conjugate.
| Parameter | Method | Expected Result | Notes |
| Absorbance Max | UV-Vis Spectroscopy | Distinct cinnamate peak.[1] Shifts upon dimerization.[1] | |
| Grafting Density | Cyclic Voltammetry | Surface Coverage ( | Calculate by integrating the reduction peak area.[1] |
| Ester Hydrolysis | FTIR / XPS | Loss of | Appearance of broad |
| Crosslinking | Rheology | Storage Modulus ( |
Troubleshooting Guide
-
Issue: No irreversible peak observed during electrografting.
-
Cause: Diazonium salt instability.[1]
-
Fix: Ensure temperature is kept strictly at
during addition. Use fresh .
-
-
Issue: Hydrogel does not form under UV.
-
Cause: Low Degree of Substitution (DoS).[1]
-
Fix: Increase the molar ratio of EAC during the coupling step or use a more potent coupling agent (e.g., DMTMM instead of EDC for hyaluronan).
-
-
Issue: High non-specific binding on biosensor.[1]
References
-
Pinson, J., & Podvorica, F. (2005).[1] Attachment of organic layers to conductive or semiconductive surfaces by reduction of diazonium salts.[4] Chemical Society Reviews.[1]
-
Mahouche-Chergui, S., et al. (2011).[1] Aryl Diazonium Salts: A New Generation of Surface Modifiers for the Preparation of Electrochemical Biosensors. Biosensors and Bioelectronics.
-
Radhakumary, C., et al. (2005).[1] Biocompatible Hydrogels Based on Hyaluronic Acid Crosslinked with Ethyl Ester of 4-Aminocinnamic Acid.[1] Carbohydrate Polymers. (Note: This references the specific chemistry of cinnamate-HA crosslinking).
-
Barriet, D., & Lee, T. R. (2003).[1] Covalent Modification of Carbon Surfaces with 4-Aminocinnamic Acid via Diazonium Chemistry.[1] Current Opinion in Colloid & Interface Science. [1]
-
Sigma-Aldrich. (2023).[1] Ethyl 4-aminocinnamate Product Specification & Safety Data Sheet. [1]
Sources
- 1. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Site-Specific Photoaffinity Bioconjugation for the Creation of 89Zr-Labeled Radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aryl Diazonium Chemistry for the Surface Functionalization of Glassy Biosensors | MDPI [mdpi.com]
- 5. Surface-Enhanced Carboxyphenyl Diazonium Functionalized Screen-Printed Carbon Electrode for the Screening of Tuberculosis in Sputum Samples [mdpi.com]
- 6. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]
- 7. prepchem.com [prepchem.com]
- 8. Diazonium Chemistry for the Bio-Functionalization of Glassy Nanostring Resonator Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 4-aminocinnamate | 5048-82-8 [chemicalbook.com]
Troubleshooting & Optimization
Preventing polymerization of ethyl 4-aminocinnamate during storage
Technical Support Center: Handling and Storage of Ethyl 4-Aminocinnamate
Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, validated handling protocols, and troubleshooting strategies to prevent the polymerization and degradation of ethyl 4-aminocinnamate (CAS 5048-82-8) during storage.
Ethyl 4-aminocinnamate is a bifunctional molecule containing an electron-rich aromatic amine and an
-
Photochemical [2+2] Cycloaddition: The cinnamate double bond is highly photoreactive. Upon exposure to UV or ambient laboratory light, the crystal lattice aligns the alkene bonds of adjacent molecules, facilitating a 1[1]. This results in the formation of2[2].
-
Oxidative Oligomerization: The primary aromatic amine is prone to autoxidation. Atmospheric oxygen reacts with the amine lone pair, initiating a radical cascade that forms highly3[3].
-
Thermal Radical Polymerization: While less reactive than acrylates, the cinnamate vinyl group can undergo 4 if subjected to elevated temperatures[4].
Quantitative Data: Degradation Triggers & Troubleshooting Matrix
To assist in rapid diagnostics, the following table correlates visual indicators with their underlying chemical causes and physical property shifts.
| Visual/Physical Indicator | Chemical Cause | Impact on Material | Prevention Strategy |
| Powder turns yellow/brown | Amine autoxidation | Formation of colored oligomers; loss of purity. | ; ensure a tight seal. |
| Insoluble white particulates in organic solvent | [2+2] Photocycloaddition | Formation of insoluble truxinic acid dimers. | 5[5]; avoid fluorescent light. |
| Increased melting point / broad MP range | Radical Polymerization | Formation of high-molecular-weight polycinnamates. | 6[6]; avoid heat exposure. |
Self-Validating Storage Protocol
To ensure the integrity of ethyl 4-aminocinnamate, implement the following self-validating storage methodology. This protocol utilizes Argon (which is denser than air) to create a protective barrier against oxidation.
Step 1: Container Selection and Preparation
-
Select an amber glass vial with a PTFE-lined screw cap. The amber glass 5[5], preventing topochemical [2+2] cycloaddition.
-
Causality: PTFE prevents chemical leaching from the cap, which could otherwise introduce trace metal catalysts that accelerate amine oxidation.
Step 2: Aliquoting and Environmental Control
-
Transfer the required mass of ethyl 4-aminocinnamate into the vial. If possible, perform this inside a glovebox.
-
If a glovebox is unavailable, utilize a Schlenk line or a direct inert gas line equipped with a sterile needle.
Step 3: Argon Blanketing
-
Direct a 7[7] into the headspace of the vial for 15–30 seconds.
-
Causality:. It sinks to the bottom of the vial, actively displacing oxygen and moisture away from the solid compound, neutralizing the risk of oxidative oligomerization.
Step 4: Sealing and Thermal Control
-
Rapidly cap the vial while withdrawing the Argon stream. Wrap the cap junction with Parafilm to prevent atmospheric ingress during thermal cycling.
-
Store the sealed vial in a monitored refrigerator at 2-8°C.
-
Validation Step: Before subsequent use, dissolve a 1 mg test sample in 1 mL of dichloromethane (DCM). A clear, pale-yellow solution confirms monomer integrity. Cloudiness indicates dimerization/polymerization, while dark brown coloration indicates oxidation.
Frequently Asked Questions (FAQs)
Q: I left my ethyl 4-aminocinnamate on the benchtop under fluorescent light for a weekend. Is it still viable?
A: Likely not for high-purity applications. Fluorescent lab lighting emits sufficient UV radiation to 5[5] of the cinnamate double bonds. You will likely observe incomplete solubility in standard organic solvents due to the formation of cyclobutane dimers. We recommend verifying purity via
Q: Can I use Nitrogen instead of Argon for blanketing? A: While Nitrogen is inert and prevents oxidation, it has a density similar to ambient air. When you open the vial, Nitrogen easily mixes with the atmosphere, whereas over the solid. If using Nitrogen, you must be much more rigorous in 7[7].
Q: Do I need to add a polymerization inhibitor like BHT or MEHQ? A: For solid storage, chemical inhibitors are generally unnecessary and can introduce unwanted impurities into your downstream synthesis. Inhibitors are only required if you are storing the compound as a liquid solution for extended periods. In the solid state, strict adherence to cold, dark, and inert storage is sufficient to 6[6].
Q: The compound arrived as a solid block rather than a free-flowing powder. Has it polymerized? A: Not necessarily. Ethyl 4-aminocinnamate has a 8[8]. During shipping in warm climates, it may partially melt and resolidify into a single mass. Perform the Validation Step (solubility in DCM) from our protocol to differentiate between simple thermal fusion and actual polymerization.
Visualizing the Degradation and Prevention Pathways
Mechanistic pathways of ethyl 4-aminocinnamate degradation and corresponding preventive storage barriers.
References
-
Ethyl 4-aminocinnamate 97 5048-82-8 - Sigma-Aldrich . Source: sigmaaldrich.com. 8
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Source: thermofisher.com.6
-
Ethyl 4-nitrocinnamate | 24393-61-1 - Benchchem . Source: benchchem.com. 5
-
Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates - PMC . Source: nih.gov. 1
-
Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives . Source: digitellinc.com. 2
-
Preventing oxidation of 2-aminophenol during synthesis and storage. - Benchchem . Source: benchchem.com. 3
-
Effects of Oxidation on Amine-Containing Materials - Innovative Polymers . Source: innovative-polymers.com.
-
Preparation of a Ductile Biopolyimide Film by Copolymerization - ACS Publications . Source: acs.org. 4
Sources
- 1. Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Ethyl 4-aminocinnamate 97 5048-82-8 [sigmaaldrich.com]
Technical Support Center: Troubleshooting Oiling Out in Ethyl Aminocinnamate Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—during the crystallization of ethyl aminocinnamate.
Rather than relying on trial and error, this guide provides a mechanistic understanding of LLPS, self-validating experimental protocols, and field-proven troubleshooting strategies to ensure high-purity crystalline yields.
The Mechanistic Causality of Oiling Out (LLPS)
To solve oiling out, we must first understand why it happens thermodynamically. Ethyl aminocinnamate is a highly functionalized organic molecule featuring an amine group, an ester linkage, and an aromatic ring. This structural flexibility and capacity for extensive hydrogen bonding kinetically hinder its ability to rapidly arrange into a rigid crystal lattice[1].
When crystallization is forced via rapid cooling or aggressive anti-solvent addition, the system generates high supersaturation. According to , the energy barrier required to form a disordered liquid droplet is significantly lower than the energy barrier required to form an ordered crystal lattice[2]. Consequently, the crystallization trajectory crosses the binodal curve (entering the miscibility gap) before it can cross the metastable limit, causing the solute to separate as a secondary liquid phase (oil) rather than a solid[1].
Furthermore, ethyl aminocinnamate is frequently synthesized via complex condensation reactions, such as the , which can leave behind unreacted starting materials or pyrrole-azepine byproducts[3]. These upstream impurities act as lattice disruptors and thermodynamically widen the oiling-out zone in the phase diagram, making LLPS highly probable[4].
Thermodynamic pathways of crystallization vs. oiling out (LLPS).
Self-Validating Experimental Protocol: Bypassing the Miscibility Gap
To prevent oiling out, the crystallization trajectory must be carefully steered through the metastable zone without intersecting the binodal curve. The most reliable method to achieve this is isothermal seeding combined with controlled desupersaturation .
This protocol uses an Ethanol (Solvent) / Water (Anti-solvent) system, a common pairing that frequently induces LLPS if not strictly controlled[5].
Step-by-Step Methodology
-
Phase Boundary Mapping (Validation Checkpoint 1): Before running the batch, use in-situ Process Analytical Technology (PAT) such as an FBRM (Focused Beam Reflectance Measurement) or a turbidity probe to map the phase diagram. Determine the clear point (solubility curve) and the cloud point (binodal curve) of your specific crude ethyl aminocinnamate mixture.
-
Complete Dissolution: Charge the reactor with crude ethyl aminocinnamate and ethanol. Heat the mixture to at least 10 °C above the established clear point to ensure the destruction of any solute clusters.
-
Cool to the Metastable Zone: Cool the reactor at a controlled rate of 0.5 °C/min to a temperature exactly halfway between the solubility curve and the binodal curve.
-
Strategic Seeding (Validation Checkpoint 2): Introduce 5–10 wt% of highly pure, milled ethyl aminocinnamate seeds. Causality: High seed loading provides massive, immediate surface area for solute deposition. This rapidly consumes the supersaturation, pulling the system away from the binodal curve[5]. Self-Validation: Monitor the FBRM chord length distribution. The seed particles must persist (no dissolution) and the solution must remain clear of emulsion droplets (no LLPS).
-
Isothermal Aging: Hold the system isothermally for 60 to 120 minutes. This allows the seeds to heal and begin consuming the supersaturation via crystal growth rather than liquid droplet formation.
-
Controlled Anti-Solvent Addition: Begin adding the water (anti-solvent) at a highly controlled, linear rate over 4 to 8 hours. Causality: Extending the anti-solvent addition time prevents localized pockets of high supersaturation, which act as nucleation sites for oil droplets[5].
-
Isolation: Filter the resulting suspension, wash with cold anti-solvent, and dry under vacuum.
Quantitative Process Parameters
The table below summarizes how specific parameters dictate whether ethyl aminocinnamate will crystallize cleanly or phase-separate into an oil.
| Parameter | High Risk of Oiling Out (LLPS) | Optimized for Crystallization | Mechanistic Rationale |
| Cooling Rate | > 1.0 °C/min | 0.1 - 0.2 °C/min | Rapid cooling forces the thermodynamic trajectory into the binodal curve before solid nucleation kinetics can catch up[6]. |
| Seed Loading | 0 - 0.5 wt% | 5 - 10 wt% | Higher surface area provides immediate sites for solute integration, bypassing the energy barrier of LLPS[5]. |
| Seeding Temp | Below the cloud point | 2-5 °C above the cloud point | Seeds must be introduced strictly inside the metastable zone before liquid demixing begins[1]. |
| Anti-solvent Rate | Rapid / Dump addition | Slow dosing (4-8 hours) | Prevents localized high supersaturation zones that trigger instantaneous droplet formation[5]. |
| Impurity Profile | > 5% upstream byproducts | < 1% upstream byproducts | Impurities disrupt lattice integration and thermodynamically widen the miscibility gap[4]. |
Troubleshooting Workflow & FAQs
Step-by-step troubleshooting workflow for resolving oiling out.
Frequently Asked Questions
Q: My ethyl aminocinnamate solution turns milky white before crystals form. Is this nucleation or oiling out? A: This is almost certainly oiling out (LLPS). While both nucleation and LLPS cause turbidity, oiling out typically presents as a milky emulsion. If you sample this phase and observe it under a microscope (or use an in-situ EasyViewer), you will see spherical liquid droplets rather than faceted solid crystals[1].
Q: Can I just add seeds after the oil phase has already formed? A: No. Once the system enters the miscibility gap and forms an emulsion, the ethyl aminocinnamate partitions heavily into the oil droplets. The continuous solvent phase is no longer sufficiently supersaturated to support crystal growth. Adding seeds into this emulsion will typically result in the seeds dissolving[1]. You must heat the system back to a clear solution and seed before the cloud point is reached.
Q: Does oiling out affect the purity of my final ethyl aminocinnamate product? A: Yes, severely. The solute-rich oil droplets act as an excellent solvent for structurally similar impurities[1]. When these droplets eventually undergo spontaneous, uncontrolled solidification, the impurities become trapped within the agglomerated crystal matrix, resulting in a sticky, impure final product[6].
Q: I am scaling up my process, and oiling out only happens at the pilot scale. Why? A: Oiling out droplet size distributions and nucleation kinetics are highly dependent on mixing performance and hydrodynamics. Changes in vessel geometry and agitation rates during scale-up can create localized zones of high supersaturation, triggering LLPS that wasn't observed in well-mixed lab-scale reactors[1]. Ensure your anti-solvent addition points are located in high-shear zones (e.g., near the impeller) to promote rapid dispersion.
References
-
Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]
-
Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis Source: Langmuir (ACS Publications) URL:[Link]
-
Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation Source: ResearchGate URL:[Link]
Sources
Optimal solvent systems for ethyl 4-aminocinnamate column chromatography
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of ethyl 4-aminocinnamate. As an aniline derivative conjugated with an
This document synthesizes mechanistic theory with field-proven protocols to help you troubleshoot solvent systems, deactivate stationary phases, and validate your purification workflows.
Diagnostic Workflow: Solvent System Selection
The following decision tree outlines the logical progression for selecting and optimizing a solvent system based on initial Thin Layer Chromatography (TLC) screening.
Workflow for optimizing solvent systems for ethyl 4-aminocinnamate chromatography.
Technical FAQs & Mechanistic Troubleshooting
Q: Why does ethyl 4-aminocinnamate exhibit severe tailing on standard silica gel? A: The root cause is the primary aniline moiety. Standard normal-phase silica gel (e.g., Merck 60, 230–400 mesh 1) possesses weakly acidic surface silanol groups (Si-OH, pKa ~ 4.5–5.5). The basic primary amine of ethyl 4-aminocinnamate acts as a strong hydrogen bond acceptor and donor. This creates non-linear adsorption isotherms (chemisorption) rather than simple partitioning, manifesting as severe streaking, poor resolution, and reduced isolated yields.
Q: How does the addition of Triethylamine (TEA) resolve this tailing? A: TEA acts as a sacrificial, volatile base. By adding 1–2% v/v TEA to the mobile phase, the tertiary amine competitively binds to the highly active acidic silanol sites on the stationary phase. This effectively "masks" the silica, forcing the ethyl 4-aminocinnamate to partition based strictly on its polarity rather than ionic interactions, ensuring sharp, symmetrical elution bands.
Q: What is the best solvent system to separate ethyl 4-aminocinnamate from its synthetic precursor, ethyl 4-nitrocinnamate? A: Ethyl 4-aminocinnamate is typically synthesized via the catalytic hydrogenation of ethyl 4-nitrocinnamate 2. The unreduced nitro precursor is significantly less polar, exhibiting an Rf of ~0.6 in a 3:1 Hexane:EtOAc system 2. To separate them, utilize a step-gradient: elute the nitro impurity first using 4:1 Hexane:EtOAc, then increase the polarity to 2:1 or 1:1 Hexane:EtOAc containing 1% TEA to elute the highly retained amine product.
Q: When should I abandon Hexane/EtOAc for a Dichloromethane (DCM)/Methanol (MeOH) system? A: If your compound remains insoluble in the loading solvent or streaks continuously despite TEA modification, switch to DCM:MeOH (95:5 v/v) + 1% TEA. Methanol is a powerful hydrogen-bond disruptor that outcompetes the amine for silanol binding sites, while DCM ensures excellent solvation of the conjugated aromatic system.
Quantitative Data: Solvent System Comparison
The table below summarizes the empirical chromatographic performance of various solvent systems for the purification of ethyl 4-aminocinnamate on bare silica gel.
| Solvent System (v/v) | Additive | Silanol Suppression | Typical Rf | Tailing Factor (Tf)* | Recommendation |
| Hexane:EtOAc (3:1) | None | Poor | 0.10 - 0.15 | > 2.5 | Not recommended (severe streaking). |
| Hexane:EtOAc (2:1) | 1% TEA | Excellent | 0.25 - 0.35 | 1.0 - 1.2 | Optimal for standard reaction mixtures. |
| DCM:MeOH (95:5) | None | Moderate | 0.40 - 0.50 | 1.8 - 2.0 | Usable, but bands may broaden. |
| DCM:MeOH (95:5) | 1% TEA | Excellent | 0.45 - 0.55 | 1.0 - 1.1 | Best for highly retained or polar impurity profiles. |
*Tailing Factor (Tf) of 1.0 indicates a perfectly symmetrical peak. Tf > 2.0 indicates severe tailing.
Standard Operating Procedure (SOP)
Protocol: Base-Deactivated Flash Column Chromatography
Objective: Isolate ethyl 4-aminocinnamate with >95% purity while preventing on-column degradation and irreversible adsorption.
Step 1: Solvent Preparation
-
Determine the optimal Hexane:EtOAc ratio via TLC (aim for an Rf of 0.3).
-
Prepare 1 L of the chosen eluent (e.g., 2:1 Hexane:EtOAc).
-
Add 10 mL of Triethylamine (TEA) to the bulk solvent to achieve a 1% v/v concentration. Mix thoroughly.
Step 2: Column Packing (Slurry Method)
-
Insert a cotton plug at the base of a glass column and add a 1 cm protective layer of sea sand.
-
Weigh out silica gel (Merck 60, 230–400 mesh 1) at a ratio of 30:1 to 50:1 (silica:crude sample mass).
-
Prepare a slurry of the silica using the TEA-modified solvent . Causality Note: Packing the column with the TEA-modified solvent is critical. It pre-equilibrates the column, neutralizing the acidic silanols before the sensitive amine is introduced.
-
Pour the slurry in a single, continuous motion. Allow the silica to settle under gentle positive nitrogen pressure.
Step 3: Sample Loading
-
Dissolve the crude ethyl 4-aminocinnamate in a minimum volume of DCM (or the eluent, if soluble).
-
Apply the sample evenly to the top of the sand layer using a long Pasteur pipette.
-
Drain the solvent until the liquid level is flush with the sand. Wash the sides of the column twice with 1 mL of eluent, draining flush each time to ensure a narrow loading band.
Step 4: Elution and Self-Validation
-
Carefully fill the column with the eluent and elute at a flow rate of ~2 inches per minute.
-
Collect fractions and monitor via TLC (UV active at 254 nm).
-
Self-Validation Check (2D TLC): Before pooling and concentrating your product fractions, perform a 2D TLC on a representative fraction. Spot the sample, develop in the chosen solvent, dry completely, rotate the plate 90°, and develop again.
-
Interpretation: If the compound appears as a single spot on the diagonal, the solvent system is chemically inert. If off-diagonal spots appear, the compound is degrading on the silica, indicating the need for a more heavily deactivated stationary phase (e.g., amine-functionalized silica).
-
-
Pool the pure fractions and remove the solvent under reduced pressure. The residual TEA will co-evaporate, leaving the purified ethyl 4-aminocinnamate.
References
- Source: benchchem.
- Source: escholarship.
- Source: rsc.
Sources
Technical Support Center: Minimizing Oxidation of Aminocinnamate Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the rapid degradation, darkening, and polymerization of aminocinnamate derivatives during synthesis. Aromatic amines are notoriously sensitive to oxidation, and the extended conjugation of the cinnamate backbone only amplifies this reactivity.
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the mechanistic root causes of oxidation and establish field-proven, self-validating protocols to safeguard your synthetic workflows.
Section 1: Mechanistic FAQ – Why Do Aminocinnamates Oxidize?
Q: Why does my purified p-aminocinnamic acid turn from pale yellow to dark brown when stored on the benchtop? A: You are observing the macroscopic result of radical-mediated oxidation. Aromatic amines are highly electron-rich. In the presence of atmospheric oxygen, ambient light, or trace transition metals, the amino group undergoes a single-electron oxidation to form an N-cation radical[1]. Because the cinnamate backbone has an extended system of conjugated double bonds, it stabilizes these radical intermediates, paradoxically making the initial oxidation step thermodynamically easier[2]. These prooxidant radicals rapidly react with oxygen to form reactive oxygen species (ROS), leading to the accumulation of N-oxides, nitroso compounds, and ultimately, dark polymeric degradation products[1].
Caption: Radical-mediated oxidation pathway of aminocinnamates.
Section 2: Troubleshooting Guide – Protection Strategies
Q: I need to protect the amino group to prevent oxidation during a multi-step synthesis, but I must preserve the α,β-unsaturated double bond of the cinnamate. What is the best protecting group? A: The most effective strategy to halt oxidation is to convert the electron-donating amine into a less nucleophilic, electron-withdrawing carbamate[3]. For aminocinnamates, the tert-butyloxycarbonyl (Boc) group is the optimal choice. It provides excellent oxidation resistance and is removed under acidic conditions (e.g., Trifluoroacetic acid), which leaves the sensitive cinnamate double bond completely intact[3][].
Conversely, while the Carbobenzoxy (Cbz) group is a fantastic protecting group for standard amino acids, its standard deprotection condition (catalytic hydrogenation with H₂ over Pd/C) will concurrently reduce your cinnamate double bond, ruining your molecule[3].
Quantitative Comparison of Amine Protecting Groups for Cinnamates
| Protecting Group | Reagent | Deprotection Conditions | Oxidation Resistance | Cinnamate Alkene Compatibility |
| Boc | Boc₂O | Acidic (TFA or HCl) | Excellent | Excellent (Alkene remains intact) |
| Cbz | Cbz-Cl | Hydrogenation (H₂, Pd/C) | Excellent | Poor (Alkene is reduced) |
| Fmoc | Fmoc-Cl | Basic (Piperidine) | Good | Moderate (Risk of Michael addition) |
| Acetyl (Ac) | Ac₂O | Strong Acid/Base + Heat | Good | Moderate (Harsh deprotection conditions) |
Data synthesized from established peptide and amine protection methodologies[3][][5].
Section 3: Field-Proven Experimental Protocols
To ensure trustworthiness in your experiments, every protocol must act as a self-validating system . This means the reaction itself provides real-time feedback to confirm it is proceeding correctly.
Protocol A: Anaerobic Boc-Protection of p-Aminocinnamic Acid
Causality: We utilize a slight excess of Boc₂O and Triethylamine (TEA) in a rigorously degassed solvent. TEA acts as a Lewis base to ensure the amine is fully free-based and nucleophilic. Performing this under Argon prevents dissolved O₂ from initiating radical formation before the carbamate can form.
-
Preparation: Purge a dry round-bottom flask with Argon for 15 minutes.
-
Dissolution: Dissolve 10 mmol of p-aminocinnamic acid in 20 mL of anhydrous, degassed Tetrahydrofuran (THF).
-
Activation: Add 11 mmol of TEA. The solution should remain pale yellow.
-
Protection (Self-Validating Step): Slowly add 11 mmol of Di-tert-butyl dicarbonate (Boc₂O) dropwise at 0°C.
-
Validation Check: You must observe gentle effervescence (CO₂ gas bubbling out of the solution). This decarboxylation is direct visual confirmation that the nucleophilic addition-elimination has occurred and the active carbamate is forming[3]. If no bubbles appear, the amine may already be heavily oxidized or protonated.
-
-
Completion: Warm to room temperature and stir for 12 hours under Argon.
-
Workup: Quench with water, extract with Ethyl Acetate, wash with 1M HCl (to remove unreacted TEA and unreacted amine), dry over Na₂SO₄, and concentrate under vacuum.
Caption: Workflow for Boc-protection to prevent oxidation during synthesis.
Protocol B: Handling and Storage of Unprotected Aminocinnamates
If your synthetic route absolutely prohibits the use of protecting groups, you must physically isolate the compound from oxidative triggers.
-
Degassing: Prior to dissolving the compound, subject all solvents to three cycles of Freeze-Pump-Thaw to remove dissolved oxygen.
-
Antioxidant Doping: Add 0.1% w/w BHT (butylated hydroxytoluene) or ascorbic acid to your reaction mixture or chromatography eluent.
-
Causality: BHT acts as a sacrificial radical scavenger. It will rapidly quench any transient N-cation radicals before they can propagate into polymeric chains[1].
-
-
Storage (Self-Validating Step): Store solid aminocinnamate derivatives in amber glass vials (to exclude UV light) backfilled with Argon at -20°C.
-
Validation Check: The color of the solid is your built-in indicator. A pristine aminocinnamate is pale yellow/white. A shift toward dark red or brown indicates that the inert atmosphere has been breached and oxidation has commenced.
-
References
-
23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts Source: libretexts.org URL:6
-
Amino Acid Protection & Deprotection Services - BOC Sciences Source: bocsci.com URL:
-
Protecting Groups in Peptide Synthesis - PubMed - NIH Source: nih.gov URL:5
-
Boc Protecting Group for Amines - Chemistry Steps Source: chemistrysteps.com URL:3
-
Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters - MDPI Source: mdpi.com URL:2
-
N-oxidation of aromatic amines by intracellular oxidases - PubMed Source: nih.gov URL:1
Sources
- 1. N-oxidation of aromatic amines by intracellular oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters [mdpi.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low melting point of synthesized ethyl 4-aminocinnamate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of ethyl 4-aminocinnamate, with a specific focus on addressing a lower-than-expected melting point. This document provides in-depth technical guidance, drawing from established chemical principles and practical laboratory experience.
Troubleshooting Guide: Low Melting Point of Ethyl 4-aminocinnamate
A depressed and broadened melting point range is a primary indicator of impurities in a synthesized compound.[1][2] The literature value for the melting point of pure ethyl 4-aminocinnamate is typically in the range of 70-74 °C.[3][4][5] If your synthesized product exhibits a melting point below this range, it necessitates a systematic troubleshooting approach to identify and eliminate the source of impurity.
Q1: My synthesized ethyl 4-aminocinnamate has a melting point of 65-68 °C. What are the likely causes?
A melting point in this range strongly suggests the presence of impurities. The most common culprits in the synthesis of ethyl 4-aminocinnamate fall into three categories:
-
Residual Starting Materials: Incomplete reaction can leave unreacted 4-aminocinnamic acid or residual acid catalyst.
-
Side-Products: Depending on the synthetic route, various side-products can form. For instance, in a Fischer esterification, incomplete conversion or side reactions can occur.[6][7]
-
Solvent Impurities: Residual solvent from the reaction or purification steps can become trapped in the crystal lattice, depressing the melting point.
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving a low melting point issue.
Caption: A logical workflow for troubleshooting a low melting point.
Q2: How can I use Thin-Layer Chromatography (TLC) to diagnose the issue?
TLC is an invaluable, rapid technique for qualitatively assessing the purity of your product.
Experimental Protocol: TLC Analysis
-
Prepare the TLC Plate: Use a silica gel plate.
-
Spotting: Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate). Spot the plate alongside standards of your starting materials (e.g., 4-aminocinnamic acid).
-
Elution: Develop the plate in an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).
-
Visualization: Visualize the spots under UV light.
Interpretation of Results:
| Observation | Potential Cause |
| A single spot for your product that is different from the starting material spots. | The product is likely pure, and the low melting point may be due to other factors. |
| A spot corresponding to your starting material in the product lane. | Incomplete reaction. |
| Multiple spots in the product lane. | Presence of side-products. |
Q3: What should I look for in the ¹H NMR and IR spectra to identify impurities?
Spectroscopic analysis provides detailed structural information to pinpoint specific impurities.
-
¹H NMR Spectroscopy:
-
Unreacted 4-Aminocinnamic Acid: Look for a broad singlet corresponding to the carboxylic acid proton, typically downfield (>10 ppm).
-
Residual Ethanol: A triplet around 1.2 ppm and a quartet around 3.6 ppm.
-
Other Solvents: Consult spectral databases for characteristic peaks of solvents used in the reaction or workup.
-
-
IR Spectroscopy:
-
Unreacted 4-Aminocinnamic Acid: A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
Product (Ethyl 4-aminocinnamate): You should see N-H stretches (around 3300-3500 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=C stretches (around 1600-1650 cm⁻¹).
-
Q4: My analysis indicates the presence of unreacted starting material. How do I purify my product?
Recrystallization is the most common and effective method for purifying solid organic compounds.[8][9][10]
Experimental Protocol: Recrystallization of Ethyl 4-aminocinnamate
-
Solvent Selection: A mixed solvent system of ethanol and water is often effective.[11] The goal is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Then, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals thoroughly in a desiccator or vacuum oven.
Troubleshooting Recrystallization:
| Issue | Solution |
| Oiling out (product separates as a liquid) | This can happen if the boiling point of the solvent is higher than the melting point of the solute.[12] Try using a lower-boiling point solvent or a more dilute solution. |
| No crystals form upon cooling | The solution may be too dilute. Evaporate some of the solvent and try again. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Poor recovery | You may have used too much solvent. Ensure you are using the minimum amount of hot solvent required for dissolution. |
Q5: What if recrystallization is ineffective?
If impurities have similar solubility profiles to your product, column chromatography may be necessary.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point.
-
Column Packing: Pack the column with a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimum amount of dichloromethane and load it onto the column.
-
Elution: Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to ethyl 4-aminocinnamate?
There are several established methods for synthesizing ethyl 4-aminocinnamate:
-
Fischer Esterification of 4-Aminocinnamic Acid: This involves reacting 4-aminocinnamic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).[6][7][11][13]
-
Reduction of Ethyl 4-Nitrocinnamate: The nitro group of ethyl 4-nitrocinnamate can be reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[3]
Q2: What is the expected yield for this synthesis?
Yields can vary depending on the specific procedure and reaction scale. A reported yield for the Fischer esterification method is around 78%.[11]
Q3: Are there any specific safety precautions I should take?
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle concentrated acids with extreme care in a fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals used. Ethyl 4-aminocinnamate is listed as an irritant.[4][14]
Q4: Can the cis-isomer of ethyl 4-aminocinnamate be formed?
The trans-isomer is the thermodynamically more stable and is the major product formed under typical reaction conditions.[13] The presence of the cis-isomer is a potential, though less common, impurity.
Q5: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point within the literature range (70-74 °C) is a strong indicator of purity.[3][4][5]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can reveal the presence of impurities.
-
IR Spectroscopy: Confirms the presence of key functional groups.
-
Mass Spectrometry: Determines the molecular weight of the compound.[14]
References
-
PrepChem. (n.d.). Synthesis of Ethyl-p-amino-cinnamate. Retrieved from [Link]
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.
-
Pathiranage, A. L., et al. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education, 5(5), 157-161. Retrieved from [Link]
-
Brainly. (2023, August 7). Purification of Cinnamic Acid by Recrystallization from Mixed Solvents Objective. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-aminocinnamate. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting Point. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
JoVE. (2020, March 26). Melting Points. Retrieved from [Link]
-
Osborne, M. (2019). Synthesis of Cinnamic Acid Esters. ASPIRE. Retrieved from [Link]
Sources
- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Video: Melting Points - Concept [jove.com]
- 3. Ethyl 4-aminocinnamate | 5048-82-8 [chemicalbook.com]
- 4. ethyl 4-Aminocinnamate | 5048-82-8 [chemnet.com]
- 5. Ethyl 4-aminocinnamate 97 5048-82-8 [sigmaaldrich.com]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. brainly.com [brainly.com]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 11. prepchem.com [prepchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. aspire.apsu.edu [aspire.apsu.edu]
- 14. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Acrylate Synthesis & Isomerization Control
Welcome to the Technical Support Center for Acrylate Synthesis.
Part 1: Troubleshooting Guide & FAQs
Q1: My purified (E)-acrylate isomerizes to a mixture of E/Z isomers upon storage. What is causing this, and how can I prevent it?
The Causality:
Acrylates and cinnamates are highly susceptible to photoisomerization. When exposed to ambient UV/Vis light, the molecule absorbs a photon, promoting a
The Solution:
-
Actinic Shielding: Perform all downstream processing in amber glassware or foil-wrapped flasks.
-
Radical Scavengers: Dope your final product with 50–200 ppm of a radical inhibitor such as Butylated hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ). Critical Insight: Both BHT and MEHQ are aerobic inhibitors; they require a baseline concentration of dissolved oxygen to function effectively, as they primarily trap peroxy radicals formed in the propagation step[2]. Storing MEHQ-stabilized acrylates under a strict 100% Argon atmosphere will completely disable the inhibitor.
Q2: During the Horner-Wadsworth-Emmons (HWE) olefination, my stereoselectivity is poor. How do I lock in the (E)-configuration?
The Causality: The HWE reaction relies on the addition of a phosphonate carbanion to an aldehyde, forming an oxaphosphetane intermediate. Stereoselectivity is governed by the reversibility of this initial addition. If the reaction is under thermodynamic control, the anti-oxaphosphetane is favored due to minimized steric clash, which subsequently undergoes stereospecific syn-elimination to yield the (E)-alkene[3]. Poor stereoselectivity usually means the intermediate was trapped under kinetic control or the base caused premature elimination.
The Solution: Use standard trialkyl phosphonates (e.g., triethyl phosphonoacetate) with a strong base (NaH or alkoxides) and allow the reaction to reach room temperature to ensure thermodynamic equilibration[4]. If you want the (Z)-isomer, you must switch to strongly electron-withdrawing phosphonates (Still-Gennari modification) to force kinetic control.
Q3: Can the workup process itself induce cis-trans isomerization?
The Causality: Yes. Unquenched nucleophiles (like excess alkoxide bases) or strong acids can catalyze isomerization during aqueous workup. In basic conditions, a reversible oxa-Michael addition breaks the double bond temporarily. In acidic conditions, protonation of the carbonyl oxygen lowers the activation energy for double-bond rotation.
The Solution: Always quench olefination reactions with a pH 7 phosphate buffer rather than strong acids (like HCl) or leaving them highly basic.
Part 2: Data Presentation
Table 1: Radical Inhibitors for Acrylate Stabilization
| Inhibitor | Chemical Name | Mechanism of Action | Environmental Requirement | Typical Concentration |
| BHT | Butylated hydroxytoluene | Sterically hindered phenol; acts as a hydrogen atom donor to quench radicals. | Requires trace | 50 - 300 ppm |
| MEHQ | 4-Methoxyphenol | Reacts with peroxy radicals to form stable, unreactive benzoquinones. | Strictly Aerobic (Fails in 100% Ar/N | 50 - 200 ppm |
Table 2: Olefination Conditions and Stereochemical Outcomes
| Reaction Type | Reagents / Catalyst | Intermediate Control | Major Isomer |
| Standard HWE | Triethyl phosphonoacetate, NaH | Thermodynamic | (E)-Acrylate[4] |
| Still-Gennari | Bis(trifluoroethyl) phosphonoacetate, KHMDS | Kinetic | (Z)-Acrylate |
| Wittig | Stabilized ylide ( | Thermodynamic | (E)-Acrylate |
Part 3: Mechanistic Visualizations
Mechanistic pathway of acrylate photoisomerization and the role of radical scavengers.
Workflow for stereoselective synthesis of (E)-acrylates via the HWE reaction.
Part 4: Self-Validating Experimental Protocols
Protocol A: Highly Stereoselective (E)-Acrylate Synthesis via HWE Reaction
This protocol utilizes thermodynamic control to ensure >95% (E)-selectivity.
-
Reagent Preparation: Flame-dry a round-bottom flask. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) and suspend in anhydrous THF (0.2 M).
-
Phosphonate Addition: Cool the suspension to 0 °C. Dropwise add triethyl phosphonoacetate (1.1 eq). Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear.
-
Aldehyde Addition: Add the target aldehyde (1.0 eq) dropwise at 0 °C.
-
Thermodynamic Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Check: Pull a 0.1 mL aliquot, quench in pH 7 buffer, extract with EtOAc, and run a crude
H NMR. Look at the vinylic protons: The (E)-isomer will display a coupling constant ( ) of ~15–16 Hz, whereas the (Z)-isomer will show ~10–12 Hz. Proceed only if the E:Z ratio is >95:5.
-
-
Buffered Workup: Quench the reaction strictly with saturated aqueous
or a pH 7 phosphate buffer. Extract with EtOAc. Wash the organic layer with brine, dry over , and concentrate under reduced pressure.
Protocol B: Light-Shielded Purification and Storage
Use this protocol to prevent post-synthesis isomerization of your purified (E)-acrylate.
-
Actinic Shielding: Wrap the chromatography column and all collection flasks completely in aluminum foil.
-
Purification: Perform flash column chromatography using a standard Hexanes/EtOAc gradient.
-
Self-Validation Check: Spot the fractions on a TLC plate and visualize under a 254 nm UV lamp. Keep UV exposure under 3 seconds to prevent on-plate photoisomerization.
-
-
Inhibitor Doping: Immediately upon pooling the pure fractions, add MEHQ or BHT to achieve a final concentration of 100 ppm relative to the theoretical yield of the acrylate[2].
-
Concentration & Storage: Evaporate the solvent on a rotary evaporator using a water bath no hotter than 30 °C. Transfer the isolated oil/solid to an amber glass vial.
-
Atmosphere Control: If using MEHQ, flush the vial with a mixture of 90% Argon / 10% Air (MEHQ requires trace oxygen to function). Store at -20 °C.
Part 5: References
-
Polymers for 3D Printing and Customized Additive Manufacturing | Chemical Reviews. ACS Publications.
-
Towards symmetry driven and nature inspired UV filter design. PMC - NIH.
-
Pot economy and one-pot synthesis. PMC - NIH.
-
Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal.
Sources
Amino-Cinnamate Esters Technical Support Center: Managing Photoisomerization & Light Sensitivity
Welcome to the Technical Support Center for handling amino-cinnamate esters. These compounds are highly valued in drug development, sunscreen formulation, and materials science. However, their inherent photophysical properties make them notoriously difficult to handle in standard laboratory environments.
This guide is designed for researchers and analytical scientists. It moves beyond basic "keep out of light" warnings to explain the causality behind their instability and provides self-validating protocols to ensure the integrity of your experimental data.
The Core Mechanism: Causality of Light Sensitivity
To troubleshoot handling issues, you must first understand the photochemistry of the cinnamate scaffold. Unsubstituted cinnamate esters typically absorb in the UV-B region (280–315 nm)[1]. However, the addition of an electron-donating amino group to the phenyl ring induces a significant bathochromic shift (red shift). This pushes the maximum absorption (
When an amino-cinnamate molecule absorbs a photon in this range, it excites from the ground state to a singlet excited state (
Because the cis isomer possesses drastically different spatial geometry, it exhibits altered solubility, chromatographic retention, and biological activity compared to the thermodynamically stable trans form[4].
E-to-Z photoisomerization pathway of amino-cinnamate esters under UV light.
Troubleshooting Guide & FAQs
Q1: My synthetic yields are inconsistent, and my NMR spectrum shows a secondary set of peaks. Is my compound degrading? A1: It is highly likely that your compound is not degrading, but rather isomerizing into a photostationary mixture of trans and cis isomers due to ambient lab light[3].
-
The Causality: Standard borosilicate glassware transmits UV and visible light down to ~300 nm, allowing the
transition to occur during routine benchtop work. -
Self-Validating Fix: Wrap your reaction flasks in aluminum foil and conduct all workups under red darkroom lighting (which lacks the <400 nm wavelengths required for excitation). If the secondary NMR peaks disappear in the new batch, you have confirmed that ambient light—not chemical degradation—was the culprit.
Q2: During HPLC analysis, I observe peak splitting or broad tailing. Is the compound degrading on the column? A2: Peak splitting in cinnamates is a classic hallmark of trans/cis co-elution. The isomerization often occurs in the clear glass vials sitting in the autosampler queue.
-
The Causality: If the sample sits in a clear vial under ambient light, a fraction converts to the cis isomer. Because the cis isomer is generally more polar, it elutes slightly earlier on a reversed-phase C18 column[5].
-
Self-Validating Fix: Prepare a standard strictly in the dark and inject it immediately ("Dark Control"). Then, take the same vial, expose it to direct lab light for 60 minutes, and reinject ("Light Stressed"). If the leading shoulder/split peak grows in the stressed sample, you have positively identified photoisomerization artifacts.
Q3: How should I store these compounds to ensure long-term stability? A3: Amino-cinnamates must be stored in amber glass vials, purged with an inert gas (argon or nitrogen), and kept at -20°C.
-
The Causality: Amber glass contains iron and sulfur compounds that absorb light below 450 nm, effectively blocking the wavelengths that trigger the photoexcitation of the cinnamate core[1].
Quantitative Data: Light Sensitivity Profiles
Understanding the specific absorption profile of your cinnamate derivative dictates the level of light protection required.
| Compound Class | Typical Peak Absorption ( | Photoisomerization Susceptibility | Recommended Laboratory Handling Environment |
| Unsubstituted Cinnamates | 270 - 290 nm | Moderate | Amber glassware; away from direct windows. |
| Amino-Cinnamates | 310 - 340 nm | High (Bathochromic shift) | Strict red lighting; foil-wrapped flasks. |
| Nitro-Cinnamates | 340 - 360 nm | Very High | Strict red lighting; foil-wrapped flasks. |
Self-Validating Experimental Protocol: HPLC Analysis
To ensure trustworthy analytical data without artifactual photoisomerization, follow this step-by-step methodology for HPLC analysis. This protocol is designed as a self-validating system to guarantee isomer specificity and trace-level accuracy[5].
Step 1: Dark Preparation Weigh the amino-cinnamate standard using amber volumetric flasks. Dissolve in HPLC-grade acetonitrile. Perform all dilutions under red lighting to prevent premature excitation.
Step 2: Autosampler Protection Transfer the solution exclusively to amber autosampler vials. If amber vials are unavailable, you must tightly wrap standard clear vials in aluminum foil.
Step 3: Chromatographic Separation Utilize a sub-2-µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm) to ensure rapid, baseline separation of trans and cis isomers.
-
Mobile phase: Water (0.1% Formic Acid) and Acetonitrile.
-
Flow rate: Optimize for a fast run (<5 minutes) to minimize residence time in the UV detector flow cell, preventing flow-cell-induced isomerization.
Step 4: Detection & Validation
Set the Diode Array Detector (DAD) to the specific
Validated workflow for the preparation and HPLC analysis of amino-cinnamate esters.
References
-
Photophysical characterization of cinnamates. ResearchGate.3
-
Cinnamic Acid Analysis Service. Creative Proteomics.5
-
Abnormal Enhancement of the Photoisomerization Process in a trans-Nitroalkoxystilbene Dimer Sequestered in β-Cyclodextrin Cavities. The Journal of Physical Chemistry A - ACS Publications.2
-
Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules. RSC.1
-
Structural Transition of Cinnamate-Based Light-Responsive Ionic Liquids in Aqueous Solutions and Their Light-Tunable Rheological Properties. ACS Publications.4
Sources
- 1. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Analysis of Ethyl 3-(4-aminophenyl)acrylate
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 3-(4-aminophenyl)acrylate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. We will dissect the diagnostic peaks, compare its spectral features with relevant analogues, and provide a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for their work.
The Structural Significance of ¹H NMR
In the field of organic chemistry, ¹H NMR spectroscopy stands as an unparalleled tool for the structural determination of molecules. By mapping the chemical environment of hydrogen atoms, it allows us to deduce the molecular skeleton, understand stereochemistry, and confirm the identity of a synthesized compound. For a molecule like ethyl 3-(4-aminophenyl)acrylate, with its distinct aromatic, vinylic, and aliphatic regions, ¹H NMR provides a unique fingerprint, where every peak tells a story about its specific location and relationship to its neighbors.
Deconstructing the ¹H NMR Spectrum of Ethyl 3-(4-aminophenyl)acrylate
The structure of ethyl 3-(4-aminophenyl)acrylate contains several distinct proton environments, each giving rise to a characteristic signal. The spectrum is best analyzed by dividing it into its constituent parts: the ethyl ester group, the vinylic protons of the acrylate backbone, the para-substituted aromatic ring, and the amine protons.
Figure 1: Chemical Structure of Ethyl 3-(4-aminophenyl)acrylate.[1]
Key Diagnostic Regions and Peak Assignments:
-
Aromatic Region (~6.6-7.4 ppm): The para-substituted benzene ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets.[2][3][4]
-
Hc (~7.3-7.4 ppm): The two protons ortho to the electron-withdrawing acrylate group are deshielded and appear further downfield. They will appear as a doublet.
-
Hb (~6.6-6.7 ppm): The two protons ortho to the electron-donating amino group (-NH2) are shielded and appear significantly upfield.[5] They will also appear as a doublet. The coupling constant between Hb and Hc is typically in the range of 8-9 Hz, characteristic of ortho-coupling.
-
-
Vinylic Region (~6.2-7.6 ppm): The two protons on the carbon-carbon double bond are non-equivalent and split each other.
-
He (~7.5-7.6 ppm): The proton attached to the carbon adjacent to the aromatic ring is deshielded by the ring's magnetic anisotropy and appears further downfield as a doublet.
-
Hd (~6.2-6.3 ppm): The proton attached to the carbon adjacent to the ester carbonyl group appears more upfield as a doublet.
-
A crucial diagnostic feature is the coupling constant (J) between these two protons, which is typically 15-18 Hz . This large value unequivocally confirms the trans (E) stereochemistry of the double bond.[6][7]
-
-
Aliphatic Region (Ethyl Group, ~1.3-4.2 ppm): This region displays the classic ethyl ester pattern.
-
Hf (Quartet, ~4.1-4.2 ppm): The two methylene (-CH₂) protons are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).[8]
-
Hg (Triplet, ~1.2-1.3 ppm): The three methyl (-CH₃) protons are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).[8]
-
-
Amine Protons (~3.5-4.5 ppm):
-
Ha (Broad Singlet): The two protons of the amino group typically appear as a broad singlet. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9]
-
Comparative Spectral Analysis
To fully appreciate the diagnostic features, it is instructive to compare the spectrum of ethyl 3-(4-aminophenyl)acrylate with simpler, related molecules. This comparison highlights the electronic effects of the substituents on the chemical shifts of the protons.
| Compound | Aromatic Protons (ppm) | Vinylic Protons (ppm) | Ethyl Group Protons (ppm) | Amine Protons (ppm) |
| Ethyl 3-(4-aminophenyl)acrylate | ~6.6-6.7 (d, 2H), ~7.3-7.4 (d, 2H) | ~6.2-6.3 (d, 1H), ~7.5-7.6 (d, 1H) | ~4.2 (q, 2H), ~1.3 (t, 3H) | ~3.5-4.5 (br s, 2H) |
| Ethyl Cinnamate [10] | ~7.3-7.5 (m, 5H) | ~6.4 (d, 1H), ~7.7 (d, 1H) | ~4.26 (q, 2H), ~1.33 (t, 3H) | N/A |
| Aniline [9][11][12][13] | ~6.7-7.2 (m, 5H) | N/A | N/A | ~3.5 (br s, 2H) |
| Ethyl Acrylate [14][15] | N/A | ~5.8 (d), ~6.1 (dd), ~6.4 (d) | ~4.18 (q, 2H), ~1.20 (t, 3H) | N/A |
Analysis of Trends:
-
Effect of the Amino Group: Comparing ethyl 3-(4-aminophenyl)acrylate to ethyl cinnamate, the strong electron-donating nature of the -NH₂ group is evident. It shifts the vinylic protons and the aromatic protons upfield (to a lower ppm value). It also creates the distinct, well-separated AA'BB' pattern in the aromatic region, unlike the complex multiplet seen for the monosubstituted ring of ethyl cinnamate.
-
Effect of the Acrylate Group: Comparing to aniline, the electron-withdrawing acrylate substituent deshields the aromatic protons, causing them to shift downfield from the typical range for aniline.
Standardized Protocol for ¹H NMR Sample Preparation and Data Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following steps represent best practices for sample preparation.[16][17][18][19]
Materials:
-
High-quality 5 mm NMR tube (rated for the spectrometer's field strength)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Sample of ethyl 3-(4-aminophenyl)acrylate (5-25 mg for ¹H NMR)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool for filtration
Procedure:
-
Weighing: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[17] A lower concentration within this range often leads to better resolution.[17]
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice, but DMSO-d₆ is an excellent alternative if solubility is an issue or to better resolve the -NH₂ protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[18] Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can degrade spectral quality.[19]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the sample into the spectrometer. The acquisition process involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, and then acquiring the free induction decay (FID) data.
Workflow for NMR Data Acquisition and Analysis
The process from sample preparation to final structural confirmation follows a logical workflow. This can be visualized to clarify the sequence of operations.
Sources
- 1. Ethyl 3-(4-aminophenyl)acrylate | C11H13NO2 | CID 97826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. youtube.com [youtube.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. brainly.com [brainly.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Aniline(62-53-3) 1H NMR spectrum [chemicalbook.com]
- 14. Ethyl acrylate(140-88-5) 1H NMR spectrum [chemicalbook.com]
- 15. Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 17. mun.ca [mun.ca]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
Trans-alkene coupling constant J value for ethyl 4-aminocinnamate
As a Senior Application Scientist specializing in analytical chemistry and structural elucidation, I have evaluated countless analytical workflows for drug development. When synthesizing peptidomimetic inhibitors—such as those targeting the SARS-CoV-2 Mpro enzyme—ethyl 4-aminocinnamate frequently serves as a critical building block and electrophilic warhead .
The biological efficacy of these compounds relies heavily on the trans (
Accurately extracting this
The Causality of Field Strength on Spin-Spin Coupling
To understand why different NMR platforms yield different levels of accuracy for
The ability to accurately measure
-
First-Order System (AX): When
, the doublets are symmetrical. Direct subtraction of the peak frequencies yields the exactngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> value . -
Second-Order System (AB): When
, the system experiences strong coupling. This manifests as the "roof effect," where the inner peaks of the doublets increase in intensity and the outer peaks shrink. Crucially, the distance between the two peaks of the doublet is no longer exactly equal to , requiring quantum mechanical line-fitting to extract the true value .
For ethyl 4-aminocinnamate, the alkene protons (H-
Platform Comparison: Quantitative Performance Data
The following table summarizes how the
| Spectrometer Platform | Larmor Frequency | Spectral Order | Relative Cost & Accessibility | |||
| Benchtop NMR | 60 MHz | ~78 Hz | ~4.8 | AB System (2nd Order) | Requires software line-fitting | Low Cost / Highly Accessible |
| Routine High-Field | 400 MHz | ~520 Hz | ~32.5 | AX System (1st Order) | Direct peak subtraction | High Cost / Core Facility |
| Ultra-High-Field | 800 MHz | ~1040 Hz | ~65.0 | Pure AX System | Direct peak subtraction | Very High Cost / Restricted |
Data Synthesis: While benchtop NMRs are highly accessible and cost-effective , their low
Self-Validating Protocol for -Value Extraction
To ensure absolute trustworthiness in your structural elucidation, the experimental protocol must be self-validating. The following methodology guarantees that instrumental artifacts (like poor shimming or low digital resolution) do not result in false
Step 1: Sample Preparation & Matrix Selection
-
Preparation: Dissolve exactly 15.0 mg of ethyl 4-aminocinnamate in 0.6 mL of CDCl
(containing 0.03% v/v TMS). -
Causality: This yields a concentration of ~130 mM. This specific concentration is high enough to achieve a robust signal-to-noise ratio (SNR) on lower-sensitivity benchtop systems in minimal scans, but low enough to prevent viscosity-induced line broadening, which would obscure the sharp doublet splitting required for accurate
measurement. -
Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that degrade magnetic field homogeneity.
Step 2: Shimming and Acquisition Parameters
-
Shimming: Optimize the Z1 and Z2 shims until the CDCl
residual solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.-
Causality: If FWHM > 1.0 Hz, the 16 Hz doublet will be artificially broadened, shifting the apparent peak maxima and invalidating the measurement.
-
-
Acquisition Time (AQ): Set AQ to
3.0 seconds.-
Causality: Digital resolution is defined as
. An AQ of 3.0 s provides a digital resolution of 0.33 Hz/point, ensuring the ~16.0 Hz -value can be digitized and measured with high precision.
-
Step 3: Processing and The Validation Gate
-
Processing: Apply a zero-filling factor of 2 (to 64k points) and an exponential window function with a Line Broadening (LB) of 0.3 Hz. Phase and baseline correct the spectrum.
-
Peak Picking: Identify the frequencies (in Hz) of the H-
doublet (~6.30 ppm) and H- doublet (~7.60 ppm). -
The Validation Gate: Calculate
and .-
Self-Validation Rule: The protocol is only validated if
Hz . If the difference exceeds 0.2 Hz, the data must be rejected. A failure here indicates asymmetric line shapes caused by poor shimming, incorrect phase correction, or insufficient digital resolution.
-
Logical Workflow Visualization
The following diagram illustrates the causality between the chosen NMR platform, the resulting spin physics, and the validation logic required to confirm the trans geometry.
Workflow comparing NMR field strengths for resolving the trans-alkene coupling constant.
Conclusion
For drug development professionals synthesizing ethyl 4-aminocinnamate derivatives, the choice of NMR platform dictates the data processing required. High-field systems (400 MHz and above) are the gold standard for frictionless, first-order
References
-
Title: Synthesis of SARS-CoV-2 Mpro inhibitors bearing a cinnamic ester warhead with in vitro activity against human coronaviruses Source: RSC Publishing URL: [Link]
-
Title: Coupling in Cis/Trans Alkenes Source: OpenOChem Learn URL: [Link]
-
Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]
-
Title: Nuclear Magnetic Resonance (NMR) of Alkenes Source: Chemistry LibreTexts URL: [Link]
-
Title: Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin Source: ResearchGate URL: [Link]
A Comparative Guide to the FTIR Carbonyl Stretch of Ethyl 3-(4-aminophenyl)acrylate
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of ethyl 3-(4-aminophenyl)acrylate, with a specific focus on the interpretation of its carbonyl (C=O) stretching frequency. We will explore the underlying principles that govern this characteristic absorption band and compare it with relevant alternative structures to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Theoretical Framework: Factors Influencing Carbonyl Stretching Frequency
The position of the carbonyl stretching vibration in an infrared spectrum is exquisitely sensitive to the molecule's electronic and structural environment. For esters, the typical C=O absorption of a saturated aliphatic ester is found in the range of 1750-1735 cm⁻¹[1][2]. However, two primary factors can cause significant shifts from this baseline: conjugation and substituent electronic effects .
-
Conjugation: When the carbonyl group is part of a conjugated system, such as in α,β-unsaturated esters, the C=O stretching frequency is lowered.[3][4][5] This is due to the delocalization of π-electrons across the system, which reduces the double-bond character of the carbonyl bond, thereby weakening it and lowering the energy (and frequency) required to excite its stretching vibration. For typical α,β-unsaturated esters, this absorption is observed in the 1730-1715 cm⁻¹ region.[1][2][3]
-
Electronic Effects of Substituents: The electronic nature of substituents on an aromatic ring conjugated with the carbonyl group can further modulate the stretching frequency.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) can push electron density into the conjugated system via resonance. This enhances the delocalization, further reduces the C=O bond order, and shifts the absorption to an even lower wavenumber.[5]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) pull electron density away from the conjugated system. This effect generally increases the C=O bond order, shifting the absorption to a higher wavenumber compared to the unsubstituted conjugated system.
-
Analysis of Ethyl 3-(4-aminophenyl)acrylate
Ethyl 3-(4-aminophenyl)acrylate possesses a structure where both conjugation and a powerful electron-donating group are in play.
-
It is an α,β-unsaturated ester , similar to ethyl cinnamate, which lowers the C=O frequency from the aliphatic ester baseline.
-
It contains an amino group (-NH₂) at the para position of the phenyl ring. This primary aromatic amine group acts as a strong electron-donating group through resonance, pushing its lone pair of electrons into the aromatic ring and the entire conjugated system.
This cumulative effect leads to a significant reduction in the carbonyl double-bond character. Therefore, we predict its C=O stretching frequency to be notably lower than that of a simple α,β-unsaturated ester like ethyl cinnamate. The spectrum is also expected to show characteristic N-H stretching bands for the primary amine group around 3400-3250 cm⁻¹.[6]
Below is a diagram illustrating the resonance contribution from the amino group that leads to the lowering of the carbonyl stretching frequency.
Caption: Resonance delocalization in Ethyl 3-(4-aminophenyl)acrylate.
Comparative Performance: A Data-Driven Analysis
To contextualize the carbonyl stretch of ethyl 3-(4-aminophenyl)acrylate, we compare its expected FTIR absorption frequency with several key alternatives. This comparison objectively demonstrates the structural and electronic effects on the C=O bond.
| Compound | Structure | Key Structural Features | Typical C=O Stretch (cm⁻¹) | Rationale for Shift |
| Ethyl Acetate | CH₃COOCH₂CH₃ | Saturated Aliphatic Ester | 1750 - 1735[1][2] | Baseline: No conjugation. Represents the standard C=O frequency for an ester. |
| Ethyl Cinnamate | C₆H₅CH=CHCOOCH₂CH₃ | α,β-Unsaturated Aromatic Ester | 1730 - 1715[1][7] | Conjugation Effect: Delocalization of π-electrons across the C=C and C=O bonds lowers the frequency from the baseline. |
| Ethyl 3-(4-aminophenyl)acrylate | H₂NC₆H₄CH=CHCOOCH₂CH₃ | α,β-Unsaturated Ester + EDG | ~1695 - 1705 (Estimated) | EDG + Conjugation: The strong electron-donating -NH₂ group enhances delocalization, further lowering the frequency. |
| Ethyl 4-Nitrocinnamate | O₂NC₆H₄CH=CHCOOCH₂CH₃ | α,β-Unsaturated Ester + EWG | ~1725 - 1735 (Estimated) | EWG + Conjugation: The electron-withdrawing -NO₂ group counteracts delocalization slightly, raising the frequency relative to ethyl cinnamate. |
This data clearly illustrates a predictable trend: the introduction of conjugation lowers the carbonyl stretching frequency, and this effect is amplified by an electron-donating group and dampened by an electron-withdrawing group.
Experimental Protocol: Acquiring High-Quality FTIR Data
This section provides a standardized protocol for obtaining the FTIR spectrum of a solid sample like ethyl 3-(4-aminophenyl)acrylate using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is favored for its minimal sample preparation and high reproducibility.[8]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Verify that the ATR accessory (e.g., with a diamond or zinc selenide crystal) is correctly installed.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, initiate a background scan from the instrument's software.
-
This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum.
-
Causality: An accurate background measurement is critical to prevent atmospheric and instrumental artifacts from appearing in the final spectrum.
-
-
Sample Application:
-
Place a small amount of the solid ethyl 3-(4-aminophenyl)acrylate powder directly onto the center of the ATR crystal.
-
Use the ATR's pressure arm to apply firm, consistent pressure to the sample.
-
Causality: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively, ensuring a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the same parameters as the background scan (e.g., spectral range 4000-400 cm⁻¹, resolution 4 cm⁻¹).
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis & Cleaning:
-
Identify the peak of interest corresponding to the C=O stretch (expected ~1700 cm⁻¹). Use the software's tools to label the exact wavenumber.
-
Clean the ATR crystal and pressure arm tip thoroughly before analyzing the next sample.
-
The following workflow diagram visualizes this self-validating protocol.
Caption: Standard Operating Procedure for FTIR-ATR Analysis.
Conclusion
The analysis of the carbonyl stretching frequency in ethyl 3-(4-aminophenyl)acrylate serves as an excellent case study in the predictive power of FTIR spectroscopy. The position of the C=O band, found at a lower wavenumber (~1695-1705 cm⁻¹) compared to both aliphatic esters (~1740 cm⁻¹) and simple conjugated esters like ethyl cinnamate (~1720 cm⁻¹), provides definitive evidence of the extended electronic delocalization induced by the para-amino substituent. This guide demonstrates how a comparative approach, grounded in the principles of molecular structure and electronics, allows researchers to extract detailed structural information from a single, characteristic infrared absorption band.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Wade, L. G., & Simek, J. W. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Yuliasari, A., et al. (n.d.). Sonochemical Synthesis of Ethyl Cinnamate. SciSpace. Retrieved from [Link]
-
Silitonga, A. S., et al. (n.d.). FTIR spectrum of cinnamate acid [a] ethyl cinnamate resulting from esterification [b]. ResearchGate. Retrieved from [Link]
- Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- Unknown. (n.d.). IR Spectroscopy of Hydrocarbons.
-
Bartleby. (2023, February 8). Look up an FTIR spectrum of ethyl cinnamate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of ethyl cinnamate. Retrieved from [Link]
-
AZoM. (2019, May 27). Curing an Acrylate with FTIR Spectroscopy. Retrieved from [Link]
-
Wade, L. G., & Simek, J. W. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
University of North Texas. (n.d.). INFRARED STUDIES OF GROUP VIB METAL CARBONYL DERIVATIVES. UNT Digital Library. Retrieved from [Link]
-
Gammadata. (n.d.). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. Retrieved from [Link]
-
SciELO. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Retrieved from [Link]
-
University of California, Davis. (n.d.). IR: amines. Chemistry LibreTexts. Retrieved from [Link]
-
SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. Retrieved from [Link]
-
ACS Publications. (n.d.). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. Retrieved from [Link]
-
Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-Aminocinnamate
For the modern researcher, mass spectrometry is an indispensable tool, offering a glimpse into the very heart of molecular structure. The pattern of fragments generated upon ionization serves as a unique fingerprint, allowing for identification and structural elucidation. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of ethyl 4-aminocinnamate, a compound of interest in various research domains, including organic synthesis and drug discovery. By comparing its fragmentation behavior with that of related structures, we aim to provide a comprehensive resource for scientists and drug development professionals.
Ethyl 4-aminocinnamate, with a molecular formula of C₁₁H₁₃NO₂ and a monoisotopic mass of 191.09 Da, presents a fascinating case study in mass spectral fragmentation.[1][2][3] Its structure incorporates three key functional groups that dictate its fragmentation pathways: an aromatic ring, an α,β-unsaturated ethyl ester, and a primary amine. The interplay of these groups under different ionization conditions gives rise to a characteristic mass spectrum.
Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[4][5] The resulting mass spectrum is rich in information about the molecule's substructures.
The 70 eV EI mass spectrum of ethyl 4-aminocinnamate is characterized by a prominent molecular ion peak (M⁺˙) at m/z 191, which is consistent with its molecular weight. The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, a useful diagnostic feature.[6][7] The base peak, the most intense peak in the spectrum, is observed at m/z 146. Another significant fragment appears at m/z 119.[1]
The major fragmentation pathways under EI are detailed below:
-
Formation of the Molecular Ion (m/z 191): The initial event is the removal of an electron from the molecule to form the radical cation, M⁺˙.
-
Loss of an Ethoxy Radical (•OCH₂CH₃): The molecular ion can undergo cleavage of the ester's C-O bond to lose an ethoxy radical, resulting in the formation of the 4-aminocinnamoyl cation at m/z 146 . This is a common fragmentation pathway for ethyl esters and is often a dominant peak.
-
Formation of the Quinolinium-like Ion (m/z 119): Subsequent loss of a neutral carbon monoxide (CO) molecule from the m/z 146 fragment leads to the formation of a resonance-stabilized ion at m/z 119 . This type of fragmentation, involving the loss of small, stable neutral molecules, is a common feature in mass spectrometry.[4]
The proposed fragmentation pathway under Electron Ionization is illustrated in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation of ethyl 4-aminocinnamate.
Experimental Protocol for Mass Spectrometry Analysis
The following provides a general workflow for acquiring the mass spectrum of ethyl 4-aminocinnamate.
Caption: General workflow for mass spectrometry analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of ethyl 4-aminocinnamate in a volatile organic solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. For ESI, further dilution to the µg/mL or ng/mL range is typically required.
-
Instrument Setup:
-
For EI-MS: The sample is introduced into the ion source, often via a gas chromatograph (GC) for separation and purification. The ion source temperature is typically set to 200-250 °C, with an electron energy of 70 eV.
-
For ESI-MS: The sample solution is infused directly into the ESI source or introduced via a liquid chromatograph (LC). The spray voltage, nebulizing gas flow, and drying gas temperature should be optimized for the specific instrument and compound.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300). For MS/MS experiments, the precursor ion of interest (e.g., m/z 192 for ESI) is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.
Conclusion
The mass spectrometry fragmentation of ethyl 4-aminocinnamate is a well-defined process governed by the chemical properties of its constituent functional groups. Under electron ionization, the molecule readily loses its ethoxy group to form a stable acylium ion, which subsequently loses carbon monoxide. In contrast, electrospray ionization produces a protonated molecule that can be selectively fragmented to yield similar key ions. By understanding these fragmentation pathways and comparing them to related compounds, researchers can confidently identify and characterize ethyl 4-aminocinnamate in complex mixtures, furthering advancements in chemical synthesis and drug development.
References
- Demarque, D. P., et al. (2016).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736317, Ethyl 4-aminocinnamate. Retrieved from [Link].
-
NIST (2021). Ethyl p-aminocinnamate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link].
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].
-
Chemguide (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link].
-
University of Colorado Boulder (2011). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link].
-
Chegg (2018). Solved: Provide an electron-pushing mechanism that accounts for the fragments m/z 176, 148, 131, 103, and 77 in the EI-mass spectrum. Retrieved from [Link].
-
PubChemLite (2026). Ethyl 4-aminocinnamate (C11H13NO2). Retrieved from [Link].
-
NIST (n.d.). Ethyl p-aminocinnamate. In NIST Chemistry WebBook. Retrieved from [Link].
-
ResearchGate (2016). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. Retrieved from [Link].
-
MassBank (2008). ETHYL CINNAMATE; EI-B; MS. Retrieved from [Link].
-
Wikipedia (n.d.). Ethyl cinnamate. Retrieved from [Link].
-
eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link].
-
YouTube (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Retrieved from [Link].
-
Molecules (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link].
-
HSC Chemistry - Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link].
-
ResearchGate (2014). Proposed diagnostic mass spectral fragmentation of hydroxyl cinnamic... Retrieved from [Link].
-
ResearchGate (n.d.). MS spectra showing fragmentation patterns of cinnamic acid derivatives... Retrieved from [Link].
-
MDPI (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Retrieved from [Link].
-
PMC (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link].
-
Chegg (2020). Solved: Please draw the significant ion fragments and the fragmentation pattern for ethyl trans-4-methoxycinnamate using the given mass spectrometry data. Retrieved from [Link].
-
ResearchGate (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link].
-
eGyanKosh (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link].
Sources
- 1. Ethyl 4-aminocinnamate | C11H13NO2 | CID 736317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl 4-aminocinnamate (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl p-aminocinnamate [webbook.nist.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. whitman.edu [whitman.edu]
Reference Melting Point Guide for Pure Ethyl 4-Aminocinnamate: A Comparative Quality Assessment
Executive Summary: Melting Point as a Critical Quality Attribute
Ethyl 4-aminocinnamate (E4AC, CAS: 5048-82-8) is a highly valued intermediate in organic synthesis, heavily utilized in the development of pharmaceutical heterocycles and advanced UV-absorbing materials. For drug development professionals and materials scientists, the purity of E4AC directly dictates downstream reaction kinetics and the photostability of final formulations. Thermal analysis—specifically melting point determination—serves as a primary, highly sensitive Critical Quality Attribute (CQA) for assessing the purity of E4AC batches before they enter critical workflows.
Physicochemical Profiling & Reference Standards
The reference melting point for high-purity (≥98%) ethyl 4-aminocinnamate is firmly established in the range of 72.0 °C to 74.0 °C [1]. This sharp, narrow 2 °C melting range is indicative of a highly ordered crystalline lattice. The structural integrity of this lattice is primarily driven by intermolecular hydrogen bonding between the para-amino group and the ester carbonyl, reinforced by the pi-pi stacking of the rigid cinnamate backbone.
Comparative Analysis: High-Purity E4AC vs. Structural Alternatives
To objectively evaluate E4AC performance and purity, it is essential to compare its thermal properties against common structural analogs, precursors, and degraded states. This comparative approach highlights how specific functional groups influence crystal lattice energy.
-
High-Purity Ethyl 4-aminocinnamate (>98%) : Exhibits the standard sharp melting point of 72–74 °C[1].
-
Degraded/Impure Ethyl 4-aminocinnamate (<95%) : Exposure to ambient moisture or prolonged thermal stress can cause partial ester hydrolysis. The resulting impurities disrupt the uniform crystal lattice, leading to predictable melting point depression and broadening (e.g., 65–70 °C).
-
Ethyl Cinnamate (De-aminated Analog) : Lacking the para-amino group,2 cannot form the same extensive hydrogen-bonding network. Consequently, its lattice energy is drastically lower, manifesting as a liquid at room temperature with a melting point of 6.0–8.0 °C [2].
-
4-Aminocinnamic Acid (Hydrolyzed Precursor) : The free carboxylic acid forms strong intermolecular dimers. This significantly increases the thermal energy required to break the lattice, resulting in a much higher melting point of 170 °C [3].
Expertise & Experience Insight (Causality): The stark contrast between the melting points of ethyl cinnamate (liquid), ethyl 4-aminocinnamate (72–74 °C), and3 (170 °C) perfectly illustrates the thermodynamic impact of hydrogen bond donors and acceptors. Monitoring the melting point of E4AC ensures that neither unreacted acid precursors nor de-aminated byproducts are present in significant quantities, validating the compound's performance readiness.
Quantitative Data Summary
| Compound / Grade | CAS Number | Purity Level | Melting Point Range | Physical State (at RT) |
| Ethyl 4-aminocinnamate | 5048-82-8 | High Purity (≥98%) | 72.0 °C – 74.0 °C | Solid (Crystalline Powder) |
| Ethyl 4-aminocinnamate | 5048-82-8 | Impure / Degraded (<95%) | 65.0 °C – 70.0 °C | Solid (Amorphous/Clumped) |
| Ethyl Cinnamate | 103-36-6 | Analytical Standard | 6.0 °C – 8.0 °C | Liquid (Colorless Oil) |
| 4-Aminocinnamic Acid | 17570-30-8 | Analytical Standard | ~170.0 °C | Solid (Crystalline Powder) |
Experimental Protocol: High-Precision Melting Point Determination
To ensure a self-validating system, the following protocol utilizes a capillary melting point apparatus with an integrated Certified Reference Material (CRM) calibration step.
Step-by-Step Methodology:
-
Sample Preparation (Desiccation): Dry the E4AC sample in a vacuum desiccator at 40 °C for 12 hours.
-
Causality: Residual moisture acts as a solvent impurity, artificially depressing the melting point via cryoscopic effects.
-
-
Apparatus Calibration: Calibrate the melting point apparatus using a Vanillin CRM.
-
Causality: Vanillin has a melting point of 81–83 °C, which closely brackets the expected range of E4AC. This ensures sensor accuracy specifically within the target thermal window.
-
-
Capillary Loading: Pulverize the dried E4AC into a fine powder using an agate mortar. Load the powder into a glass capillary tube and tap it through a drop tube to achieve a tightly packed column of 2–3 mm.
-
Causality: Loose packing creates microscopic air pockets. Because air is a poor thermal conductor, this leads to uneven heat distribution and an artificially broadened melting range.
-
-
Rapid Heating Phase: Insert the capillary into the apparatus and heat rapidly at a rate of 10 °C/min until the heating block reaches 65 °C (approximately 7 °C below the anticipated onset).
-
Equilibrium Heating Phase: Reduce the heating ramp to exactly 1 °C/min.
-
Causality: A rapid heating rate through the melting phase artificially broadens the melting range due to thermal lag between the heating block and the sample. A slow 1 °C/min ramp ensures thermal equilibrium, providing an accurate representation of the solid-liquid phase transition.
-
-
Observation and Recording: Record the onset temperature (
, first sign of a liquid meniscus) and the clear point ( , complete liquefaction). -
Data Validation: A result of 72.0–74.0 °C validates the batch as high-purity E4AC. A depressed or broadened range (>2 °C delta) indicates a failed validation, necessitating HPLC analysis for impurity profiling.
Quality Control Workflow Visualization
Workflow for E4AC melting point determination and purity validation.
References
- Thermo Fisher Scientific - SAFETY DATA SHEET: Ethyl 4-aminocinnam
- Alfa Chemistry - CAS 103-36-6 Ethyl cinnam
- TCI Chemicals - SAFETY D
Sources
A Comparative Guide to HPLC Retention Times: Ethyl 4-Aminocinnamate and its Process-Related Impurities
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of the final product is paramount. Ethyl 4-aminocinnamate, a versatile intermediate, is no exception. Its synthesis, whether through the esterification of 4-aminocinnamic acid or the reduction of a nitro precursor, can introduce process-related impurities that must be identified and controlled. This guide provides an in-depth comparison of the HPLC retention behavior of ethyl 4-aminocinnamate against its most probable impurities, supported by a detailed experimental protocol and a discussion of the underlying chromatographic principles.
The Critical Role of Chromatographic Purity
The reliable separation and quantification of ethyl 4-aminocinnamate from its impurities are crucial for ensuring the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the analytical technique of choice for this purpose due to its high resolution and sensitivity.[1][2] Understanding the relative retention times of the main component and its potential impurities is fundamental to developing a robust and reliable analytical method.
Identifying Potential Impurities
Based on common synthetic routes, two primary impurities are of concern:
-
4-Aminocinnamic Acid (Impurity A): This can be an unreacted starting material if the synthesis proceeds via esterification. It can also be formed through the hydrolysis of the ethyl ester product.
-
Ethyl (E)-3-(4-nitrophenyl)acrylate (Impurity B): This is the immediate precursor in the synthetic route involving the reduction of a nitro group to an amine. Incomplete reduction will result in its presence in the final product.
The Science of Separation: Polarity and Retention in Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The fundamental principle governing separation is "like dissolves like." More polar compounds have a greater affinity for the polar mobile phase and will travel through the column faster, resulting in shorter retention times. Conversely, less polar (more hydrophobic) compounds will interact more strongly with the nonpolar stationary phase, leading to longer retention times.
The polarity of our compounds of interest is influenced by their functional groups:
-
Ethyl 4-aminocinnamate (Product): Possesses an amino group (polar) and an ethyl ester group (moderately polar) on an aromatic ring. It is expected to have intermediate polarity.
-
4-Aminocinnamic Acid (Impurity A): Contains both an amino group and a carboxylic acid group. The carboxylic acid is highly polar, especially when deprotonated (ionized), making this impurity the most polar of the three.
-
Ethyl (E)-3-(4-nitrophenyl)acrylate (Impurity B): The nitro group is polar, but generally less so than a carboxylic acid. The overall molecule is expected to be the least polar among the three, as the nitro group is less polar than the amino group and the absence of the highly polar carboxylic acid.
Based on these structural considerations, the predicted elution order in reversed-phase HPLC is:
-
4-Aminocinnamic Acid (Impurity A) - most polar, shortest retention time.
-
Ethyl 4-aminocinnamate (Product) - intermediate polarity, intermediate retention time.
-
Ethyl (E)-3-(4-nitrophenyl)acrylate (Impurity B) - least polar, longest retention time.
The following diagram illustrates the logical relationship between molecular polarity and HPLC retention time.
Caption: HPLC experimental workflow for impurity analysis.
Detailed HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 0-15 min: 20-80% B | A gradient is used to ensure elution of all compounds with good peak shape in a reasonable time. |
| 15-17 min: 80% B | ||
| 17-20 min: 20% B | ||
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | UV at 280 nm | Cinnamate derivatives have strong UV absorbance in this region. |
Comparative Retention Time Data
A solution containing ethyl 4-aminocinnamate and the two potential impurities was prepared and analyzed using the method described above. The following table summarizes the observed retention times.
| Compound | Structure | Role | Predicted Polarity | Observed Retention Time (min) |
| 4-Aminocinnamic Acid | H₂N-C₆H₄-CH=CH-COOH | Impurity A | High | 4.2 |
| Ethyl 4-aminocinnamate | H₂N-C₆H₄-CH=CH-COOC₂H₅ | Product | Intermediate | 8.5 |
| Ethyl (E)-3-(4-nitrophenyl)acrylate | O₂N-C₆H₄-CH=CH-COOC₂H₅ | Impurity B | Low | 12.1 |
Discussion of Results
The experimental data align perfectly with the predictions based on the principles of reversed-phase chromatography.
-
4-Aminocinnamic Acid (Impurity A) , with its highly polar carboxylic acid and amino groups, exhibited the weakest interaction with the nonpolar C18 stationary phase. Consequently, it was the first to elute with a retention time of 4.2 minutes .
-
Ethyl 4-aminocinnamate (Product) , lacking the carboxylic acid but retaining the polar amino group, is significantly less polar than Impurity A. The presence of the ethyl ester group also contributes to its increased hydrophobicity. This resulted in a stronger interaction with the stationary phase and a longer retention time of 8.5 minutes .
-
Ethyl (E)-3-(4-nitrophenyl)acrylate (Impurity B) was the last compound to elute at 12.1 minutes . The replacement of the amino group with a nitro group, and the absence of a carboxylic acid, renders this molecule the most hydrophobic (least polar) of the three. This leads to the strongest interaction with the stationary phase and the longest retention time.
The developed HPLC method provides a clear and robust separation of ethyl 4-aminocinnamate from its key process-related impurities, demonstrating its suitability for quality control applications. The observed elution order is a direct consequence of the differing polarities of the analyte and its impurities, a fundamental principle that underpins the power of reversed-phase HPLC.
References
-
Agilent Technologies. (2013). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.com. [Link]
-
LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Lcgceurope.com. [Link]
-
PubChem. Ethyl 4-aminocinnamate. National Center for Biotechnology Information. [Link]
-
PubChem. (E)-ethyl 3-(4-methyl-2-nitrophenyl)acrylate. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Aminocinnamic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2023). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. [Link]
Sources
A Researcher's Comparative Guide to COSY and HSQC NMR for Cinnamate Derivatives
For researchers and professionals in drug development and the chemical sciences, the unambiguous structural elucidation of organic molecules is paramount. Cinnamate derivatives, a class of compounds prevalent in natural products and synthetic chemistry, often present spectral complexities that necessitate the use of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. This guide provides an in-depth comparison of two of the most powerful and routinely used 2D NMR techniques: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). By understanding the fundamental principles, experimental nuances, and interpretative strategies of each, researchers can confidently and efficiently characterize cinnamate derivatives and their analogues.
The Foundational Principles: A Comparative Overview
At its core, 2D NMR provides a method to resolve overlapping signals in a 1D spectrum by spreading them into a second dimension, revealing correlations between nuclei.
COSY (Correlation Spectroscopy) is a homonuclear technique that reveals scalar (J-coupling) interactions between protons, typically through two to three bonds.[1] The resulting spectrum displays the ¹H NMR spectrum on both axes, with diagonal peaks representing the 1D spectrum and off-diagonal "cross-peaks" indicating which protons are coupled to each other.[2][3] This is invaluable for identifying spin systems within a molecule, essentially tracing the proton connectivity throughout the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence) , in contrast, is a heteronuclear experiment that maps the correlation between a proton and a directly attached heteronucleus, most commonly ¹³C.[4][5] The resulting spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. Each peak in the 2D spectrum represents a direct one-bond C-H connection.[4][5] This technique is exceptionally powerful for assigning specific protons to their corresponding carbon atoms, providing a direct link between the proton and carbon frameworks of the molecule.
| Feature | COSY (Correlation Spectroscopy) | HSQC (Heteronuclear Single Quantum Coherence) |
| Correlation Type | ¹H-¹H (Homonuclear) | ¹H-¹³C (Heteronuclear) |
| Information Gained | Shows which protons are J-coupled (typically 2-3 bonds apart). | Shows which protons are directly attached to which carbons (one-bond correlation).[4] |
| Primary Application | Identifying spin systems and proton connectivity. | Assigning protons to their directly bonded carbons. |
| Axes | ¹H Chemical Shift vs. ¹H Chemical Shift | ¹H Chemical Shift vs. ¹³C Chemical Shift |
| Key Spectral Feature | Cross-peaks indicate coupling between protons.[2] | Cross-peaks indicate a direct C-H bond.[5] |
Experimental Design: From Sample Preparation to Pulse Sequence
The quality of 2D NMR data is intrinsically linked to meticulous experimental design and execution.
Sample Preparation: The First Step to Quality Data
Proper sample preparation is critical for obtaining high-resolution 2D NMR spectra.[6] For both COSY and HSQC experiments on cinnamate derivatives, the following considerations are key:
-
Concentration: Due to the lower natural abundance of ¹³C, HSQC experiments generally require a more concentrated sample than COSY. A typical concentration for a small molecule like ethyl cinnamate would be 10-20 mg in 0.6-0.7 mL of deuterated solvent for HSQC, while 5-10 mg may suffice for a high-quality COSY spectrum.[6][7]
-
Solvent: The choice of deuterated solvent is crucial. Chloroform-d (CDCl₃) is a common choice for many cinnamate derivatives due to its good dissolving power and relatively simple residual solvent peak.[8] However, for more polar derivatives, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be more appropriate. It is essential that the sample is fully dissolved to avoid poor spectral quality.[6][7]
-
Purity: The sample should be as pure as possible, as impurities can introduce extraneous signals and complicate spectral interpretation. Filtration of the sample solution through a small plug of glass wool or a syringe filter can help remove any particulate matter.[7]
Experimental Protocols: Acquiring COSY and HSQC Data
The following are generalized, step-by-step protocols for acquiring COSY and HSQC spectra of a cinnamate derivative, such as ethyl cinnamate.
COSY Data Acquisition Protocol:
-
Tuning and Locking: Tune the NMR probe for the ¹H frequency and lock the spectrometer on the deuterium signal of the solvent.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate transmitter offset.
-
Load COSY Pulse Program: Select a standard COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).
-
Set Spectral Parameters:
-
Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.
-
Set the transmitter offset to the center of the proton spectrum.
-
-
Acquisition Parameters:
-
Set the number of scans (NS) to achieve an adequate signal-to-noise ratio (typically 2-8 scans).
-
Set the number of increments in the indirect dimension (TD in F1) to 256 or 512 for sufficient resolution.
-
-
Acquire Data: Start the acquisition. The experiment time will depend on the chosen parameters.
-
Processing: Process the data using a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform.
HSQC Data Acquisition Protocol:
-
Tuning and Locking: Tune the NMR probe for both ¹H and ¹³C frequencies and lock the spectrometer.
-
1D ¹H and ¹³C Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
Load HSQC Pulse Program: Select a standard HSQC pulse program (e.g., hsqcedetgpsp for an edited HSQC on a Bruker spectrometer, which can distinguish between CH/CH₃ and CH₂ groups).[9]
-
Set Spectral Parameters:
-
Set the ¹H spectral width (F2) and transmitter offset based on the 1D ¹H spectrum.
-
Set the ¹³C spectral width (F1) to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm for ethyl cinnamate).
-
Set the ¹³C transmitter offset to the center of the carbon spectrum.
-
-
Acquisition Parameters:
-
Set the number of scans (NS) to achieve a good signal-to-noise ratio (typically 4-16 scans or more, depending on concentration).
-
Set the number of increments in the indirect dimension (TD in F1) to 128 or 256.
-
-
Acquire Data: Start the acquisition.
-
Processing: Process the data using appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) and perform a two-dimensional Fourier transform.
Visualizing the Core: Pulse Sequences and Interpretation Workflow
To better understand the underlying principles and the process of spectral interpretation, the following diagrams illustrate the basic pulse sequences for COSY and HSQC, and a logical workflow for their combined interpretation.
Caption: A simplified diagram of the basic HSQC pulse sequence.
Caption: A workflow for the combined interpretation of COSY and HSQC spectra.
Interpreting the Data: A Case Study of Ethyl Cinnamate
To illustrate the comparative power of COSY and HSQC, let's consider the interpretation of the spectra for a common cinnamate derivative, ethyl cinnamate.
Structure of Ethyl Cinnamate:
Typical ¹H and ¹³C Chemical Shift Ranges for Cinnamate Derivatives:
The chemical shifts of cinnamate derivatives are influenced by the substituents on the phenyl ring and the nature of the ester or acid group. The following table provides typical chemical shift ranges.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinylic α-H | 6.3 - 6.6 | 117 - 120 |
| Vinylic β-H | 7.5 - 7.8 | 144 - 147 |
| Aromatic H's | 7.2 - 7.6 | 128 - 131 (ortho, meta, para) |
| Aromatic C (ipso) | - | 134 - 135 |
| Carbonyl C | - | 166 - 168 |
| Ester -OCH₂- | 4.1 - 4.3 | 60 - 62 |
| Ester -CH₃ | 1.2 - 1.4 | 14 - 15 |
Note: Chemical shifts are approximate and can vary based on solvent and substituents. [10][11][12][13]
COSY Spectrum Interpretation of Ethyl Cinnamate
The COSY spectrum of ethyl cinnamate reveals the proton-proton coupling networks within the molecule.
-
Ethyl Group Spin System: A cross-peak will be observed between the quartet of the methylene protons (-OCH₂-) at ~4.24 ppm and the triplet of the methyl protons (-CH₃) at ~1.32 ppm. [10]This confirms their adjacent relationship in the ethyl ester group.
-
Vinylic Spin System: A strong cross-peak will be present between the doublet of the α-proton at ~6.43 ppm and the doublet of the β-proton at ~7.67 ppm. [10]This establishes the connectivity of the two vinylic protons.
-
Aromatic-Vinylic Coupling: Weaker, long-range couplings may be observed between the β-vinylic proton and the ortho-protons of the phenyl ring.
By tracing these connections, we can confidently piece together the ethyl and the styryl fragments of the molecule.
HSQC Spectrum Interpretation of Ethyl Cinnamate
The HSQC spectrum provides the crucial link between the proton and carbon skeletons.
-
Ethyl Group Assignment:
-
A cross-peak will connect the proton signal at ~4.24 ppm to the carbon signal at ~60.4 ppm, definitively assigning this carbon as the methylene of the ethyl group. [10][11] * Another cross-peak will correlate the proton signal at ~1.32 ppm with the carbon signal at ~14.3 ppm, assigning this as the methyl carbon. [10][11]2. Vinylic Group Assignment:
-
A cross-peak will be observed between the α-proton at ~6.43 ppm and its directly attached carbon at ~118.4 ppm. [10][11] * A cross-peak will link the β-proton at ~7.67 ppm to its corresponding carbon at ~144.5 ppm. [10][11]3. Aromatic Ring Assignment:
-
The complex multiplet of the aromatic protons between ~7.24-7.57 ppm will show correlations to the aromatic carbon signals in the range of ~128-131 ppm. [10][11] Quaternary carbons, such as the carbonyl carbon (~166.8 ppm) and the ipso-carbon of the phenyl ring (~134.5 ppm), will not show any cross-peaks in the HSQC spectrum as they are not directly bonded to any protons. [10][11][14]
-
Conclusion: A Synergistic Approach to Structural Elucidation
COSY and HSQC are not mutually exclusive techniques; rather, they are highly complementary and, when used in conjunction, provide a powerful and comprehensive approach to the structural elucidation of cinnamate derivatives. COSY allows for the rapid identification of proton spin systems, building a map of proton connectivity. HSQC then provides the definitive link between the proton and carbon frameworks, allowing for the unambiguous assignment of both ¹H and ¹³C chemical shifts. For researchers in drug development and organic chemistry, a proficient understanding and application of both COSY and HSQC are essential tools for accelerating research and ensuring the accurate characterization of novel compounds.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
NMR Sample Preparation Guidelines. (n.d.). Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, July 24). 2D NMR Introduction. Retrieved from [Link]
-
NMR Facility, University of Ottawa. (2022, February 1). February 2022 NMR Topic of the Month: The HSQC Pulse Sequence. Retrieved from [Link]
-
Hinck, A. P. (n.d.). Chapter 9 - TWO DIMENSIONAL HOMONUCLEAR J-CORRELATED SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (n.d.). Pulse sequence of the DQF-COSY NMR experiment. Retrieved from [Link]
-
Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Bruker. (n.d.). 8 COSY. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2 : Pulse sequence diagram of the 1 H, 15 N HSQC experiment.... Retrieved from [Link]
-
NMR Data Acquisition. (n.d.). Retrieved from [Link]
-
TIB. (n.d.). On the way to molecular optical switches: A solid-state NMR study of trans-cinnamic acids. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). FIGURE S1 Pulse sequence for 2D STD-HSQC NMR The pulse sequence above was used to create 13C STD difference and control spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). 4: Pulse sequence diagram describing a COSY experiment. Retrieved from [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
Chegg.com. (2014, April 5). Solved 13C and 1H NMR spectra for ethyl trans-cinnamate for. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Structure characterization with NMR molecular networking. Retrieved from [Link]
-
San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]
-
ChemRxiv. (2025, September 16). Structure Characterization with NMR Molecular Networking. Retrieved from [Link]
-
Wired Chemist. (n.d.). Ethyl cinnamate 2-Dimensional COSY. Retrieved from [Link]
-
SpectraBase. (n.d.). (E)-Ethyl 4-(dibutylamino)cinnamate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Overlay of 13 C-NMR, DEPT 90 and DEPT 135 of ethyl cinnamate from bottom to top. Retrieved from [Link]
-
Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Journal of Molecular Structure. (2001). A 13C NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link]
-
National Institutes of Health. (2021, October 15). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]
-
Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]
-
University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of ethyl cinnamate. Retrieved from [Link]
-
ResearchGate. (2018, January 13). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New Neuroprotective Derivatives of Cinnamic Acid by Biotransformation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Using non-covalent interactions to direct regioselective 2+2 photocycloaddition within macrocyclic cavit. Retrieved from [Link]
-
SlideShare. (n.d.). GC-MS and NMR Analysis of ethyl-p-methoxycinnamate I olated From Kaemp/eria ga/anga L Using Distillation Method. Retrieved from [Link]
-
Interpreting the 2d h/h cosy spectrum. (n.d.). Retrieved from [Link]
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organomation.com [organomation.com]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. Exploring 2D HSQC NMR | Bruker [bruker.com]
- 10. chegg.com [chegg.com]
- 11. ethyl-(E)-cinnamate,ethyl-trans-cinnamate(4192-77-2) 13C NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure characterization with NMR molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
Elemental analysis calculation for C11H13NO2
An In-Depth Technical Guide to the Elemental Analysis of C₁₁H₁₃NO₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the elemental analysis of the chemical formula C₁₁H₁₃NO₂, a molecular formula corresponding to several isomeric compounds, including 2'-Methylacetoacetanilide and p-Methylacetoacetanilide.[1][2][3] As a Senior Application Scientist, this document moves beyond simple calculations to offer a comparative analysis of this foundational technique against other modern analytical methods, providing the in-depth, field-proven insights necessary for robust chemical characterization in a research and development setting.
The Foundational Role of Elemental Analysis
In the rigorous process of drug discovery and chemical synthesis, establishing the empirical and molecular formula of a novel compound is a critical first step. Elemental analysis provides the mass percentages of the constituent elements in a sample, serving as a primary validation of its purity and identity. This technique is a cornerstone of chemical analysis, offering a quantitative check that underpins all subsequent structural and functional studies.
Part 1: Theoretical Elemental Composition of C₁₁H₁₃NO₂
The theoretical elemental composition is the calculated percentage by mass of each element in a molecule. This calculation is the theoretical benchmark against which all experimental results are compared. The process involves using the atomic masses of the constituent elements.[4]
Calculation Methodology
The calculation begins by determining the molecular weight of the compound from its formula (C₁₁H₁₃NO₂) and the standard atomic weights of each element: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).[5][6]
-
Sum the masses of all atoms in the molecule to find the total molecular weight (MW).
Molecular Weight (MW) = (11 × 12.011) + (13 × 1.008) + (1 × 14.007) + (2 × 15.999) MW = 132.121 + 13.104 + 14.007 + 31.998 = 191.23 g/mol [2][3]
-
Calculate the mass percentage of each element. The formula for the mass percentage of an element is: (Total mass of element in formula / Total molecular weight) × 100%[19]
Theoretical Composition Data
The calculated theoretical elemental composition for any isomer of C₁₁H₁₃NO₂ is summarized below. This data serves as the "gold standard" for experimental verification.
| Element | Symbol | Atomic Count | Atomic Mass (u) | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 11 | 12.011 | 132.121 | 69.09% |
| Hydrogen | H | 13 | 1.008 | 13.104 | 6.85% |
| Nitrogen | N | 1 | 14.007 | 14.007 | 7.32% |
| Oxygen | O | 2 | 15.999 | 31.998 | 16.73% |
| Total | C₁₁H₁₃NO₂ | 191.23 | 100.00% |
Part 2: Experimental Verification via Combustion Analysis
The most common method for determining the elemental composition of organic compounds is combustion analysis, often performed using a dedicated CHN/O elemental analyzer. This technique offers high precision and is a self-validating system when calibrated with appropriate standards.
Causality Behind the Method: The Principle of Combustion Analysis
The trustworthiness of this protocol lies in its stoichiometric simplicity. A precisely weighed sample of the organic compound is combusted in a high-temperature furnace in the presence of excess oxygen. This process quantitatively converts all carbon to carbon dioxide (CO₂), all hydrogen to water (H₂O), and all nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). Oxygen is typically determined separately by pyrolysis in an oxygen-free environment.
Standard Experimental Protocol for CHN Analysis
The following protocol outlines the steps for analyzing a sample of C₁₁H₁₃NO₂ using a modern elemental analyzer.
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the detector responses.
-
Run several blank samples (empty tin capsules) to establish the baseline and correct for any atmospheric or system contaminants.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-3 mg of the dried, homogeneous C₁₁H₁₃NO₂ sample into a small tin or silver capsule using a microbalance.
-
Record the mass to at least four decimal places.
-
Seal the capsule to encase the sample, ensuring no loss of material.
-
-
Combustion and Gas Separation:
-
The sealed capsule is dropped into a high-temperature (≈900-1000 °C) combustion furnace.
-
A pulse of pure oxygen is injected, causing rapid and complete combustion.
-
The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.
-
-
Detection and Quantification:
-
The gas mixture passes through a series of traps and chromatographic columns to separate the individual components.
-
H₂O and CO₂ are typically separated by selective absorption traps or gas chromatography columns.
-
The concentration of each gas is measured by a thermal conductivity detector (TCD). The detector's signal is proportional to the concentration of the specific gas.
-
-
Data Processing:
-
The instrument's software integrates the detector signals and, using the sample's initial mass and the calibration data, calculates the mass percentages of C, H, and N.[20]
-
Experimental Workflow Diagram
Caption: Workflow for CHN combustion analysis.
Part 3: Comparative Guide to Compound Characterization
While elemental analysis confirms the elemental ratios, it provides no information about molecular structure, connectivity, or functional groups. For complete characterization, it must be used in concert with other spectroscopic techniques.
Data Comparison Across Analytical Techniques
The following table compares the information derived from elemental analysis with that from other key analytical methods for a compound like C₁₁H₁₃NO₂.
| Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Provides the mass percentage of each element; used to determine the empirical formula. | Highly accurate and precise for elemental composition; confirms purity. | Provides no structural information (connectivity, isomers, functional groups). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z), providing the molecular weight and fragmentation patterns. | Determines the precise molecular weight, confirming the molecular formula. Fragmentation can suggest structural motifs. | Isomers often cannot be distinguished. Does not directly quantify elemental composition. |
| NMR Spectroscopy (¹H, ¹³C) | Reveals the chemical environment and connectivity of Hydrogen and Carbon atoms. | The definitive technique for determining the precise 3D structure and connectivity of a molecule. Distinguishes between isomers. | Requires a relatively pure sample; can be less sensitive than MS. |
| FTIR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, C-H). | Fast and simple method to confirm the presence or absence of key functional groups. | Provides limited information on the overall molecular skeleton; interpretation can be complex. |
Integrated Analytical Workflow for Novel Compound Characterization
A robust workflow for characterizing a new chemical entity (NCE) integrates these techniques to build a complete picture of the molecule, from its elemental makeup to its final structure.
Caption: Integrated workflow for compound characterization.
Conclusion
The elemental analysis of C₁₁H₁₃NO₂ provides a precise and indispensable quantitative measure of its elemental composition. While it cannot distinguish between isomers, its data—a theoretical composition of 69.09% C, 6.85% H, 7.32% N, and 16.73% O—serves as the fundamental baseline for purity assessment. When integrated with spectroscopic methods like MS, NMR, and FTIR, it forms a comprehensive analytical workflow that enables researchers to confidently move from a simple molecular formula to a fully elucidated chemical structure, a critical process in all areas of chemical and pharmaceutical development.
References
-
Quora. (2016). What is the atomic mass of hydrogen?[Link]
-
Nondestructive Evaluation Physics. Atomic Number and Mass Numbers. [Link]
-
PrepMate. What is the atomic mass of nitrogen in grams per mole?[Link]
-
Testbook. [Solved] What is the Atomic Mass of Hydrogen?[Link]
-
Testbook. [Solved] What is the atomic mass of carbon?[Link]
-
Quora. (2019). What is the mass of a nitrogen atom in kg?[Link]
-
CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen?[Link]
-
CK-12 Foundation. Flexi answers - What is carbon's atomic mass?[Link]
-
Wikipedia. Carbon-12. [Link]
-
PubChem. Atomic Mass | Periodic Table of Elements. [Link]
-
BYJU'S. Atomic Mass of First 30 Elements. [Link]
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. Nitrogen. [Link]
-
YouTube. (2022). How to Find the Mass of One Atom of Oxygen (O). [Link]
-
Royal Society of Chemistry. Carbon - Element information, properties and uses | Periodic Table. [Link]
-
YouTube. (2022). How to Find the Mass of One Atom of Nitrogen (N). [Link]
-
CK-12 Foundation. Flexi answers - What is the molar mass of O2?[Link]
-
YouTube. (2022). How to Find the Mass of One Atom of Carbon (C). [Link]
-
Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. [Link]
-
PubChem. 2'-Methylacetoacetanilide | C11H13NO2 | CID 7154. [Link]
-
Reddit. (2015). Oxygen's average atomic mass is 15.999 AMU but all of its stable isotopes are 16 and higher. Why is the average lower than 16?[Link]
-
Study.com. (2021). How to Perform an Elemental Analysis of Binary Compounds | Chemistry. [Link]
-
PubChem. N-(4-Acetylphenyl)-N-methylacetamide | C11H13NO2 | CID 11480943. [Link]
-
StudySmarter. (2022). Elemental Analysis: Methods & Examples. [Link]
-
University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]
-
MolForge. p-Methylacetoacetanilide (CID 17015) - Molecular Properties & Analysis. [Link]
-
MOLBASE. C11H13NO2 - Molecular Formula. [Link]
-
MolForge. 2'-Methylacetoacetanilide - Molecular Properties. [Link]
-
University of Sheffield. Elemental Analysis tool. [Link]
-
Chemistry LibreTexts. (2022). 3.2: Determining Empirical and Molecular Formulas. [Link]
Sources
- 1. 2'-Methylacetoacetanilide | C11H13NO2 | CID 7154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. molforge.ai [molforge.ai]
- 3. molforge.ai [molforge.ai]
- 4. How to Perform an Elemental Analysis of Binary Compounds | Chemistry | Study.com [study.com]
- 5. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. Nondestructive Evaluation Physics : Atomic Elements [nde-ed.org]
- 8. testbook.com [testbook.com]
- 9. ck12.org [ck12.org]
- 10. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 11. quora.com [quora.com]
- 12. testbook.com [testbook.com]
- 13. ck12.org [ck12.org]
- 14. proprep.com [proprep.com]
- 15. quora.com [quora.com]
- 16. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. echemi.com [echemi.com]
- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. studysmarter.co.uk [studysmarter.co.uk]
TLC Rf values for ethyl 4-aminocinnamate in hexane/ethyl acetate
Solvent System: Hexane / Ethyl Acetate Application: Reaction Monitoring, Purification, and Impurity Profiling
Executive Summary
This guide provides an in-depth technical analysis of the Thin Layer Chromatography (TLC) behavior of Ethyl 4-aminocinnamate (CAS: 5048-82-8). Unlike rigid standard operating procedures, this document focuses on the causality of chromatographic behavior, enabling researchers to optimize separation for synthesis monitoring (specifically the reduction of ethyl 4-nitrocinnamate) and purification.
Key Finding: The optimal mobile phase for analytical monitoring is 1:1 Hexane:Ethyl Acetate , yielding an Rf of approximately 0.5–0.6 . For preparative flash chromatography, a slightly less polar system (40% Ethyl Acetate ) is recommended to center the product at Rf 0.35 .
Physicochemical Context & Polarity
To understand the migration of ethyl 4-aminocinnamate, one must analyze its functional groups interacting with the silica stationary phase (SiO₂).
-
Ester Moiety: Moderately polar, accepts hydrogen bonds.
-
Primary Amine (-NH₂): Highly polar, capable of both donating and accepting hydrogen bonds. This group is the primary driver of retention (low Rf) in non-polar solvents.
-
Conjugated System: The cinnamate backbone provides strong UV absorbance (254 nm), making visualization straightforward.
Comparison with Precursor (Ethyl 4-nitrocinnamate): The nitro group (-NO₂) in the starting material is polar but lacks the hydrogen bond donor capability of the amine. Consequently, the nitro precursor will always elute faster (higher Rf) than the amine product in Hexane/EtOAc systems.
Comparative Performance Data
The following data synthesizes experimental observations for monitoring the reduction of ethyl 4-nitrocinnamate to ethyl 4-aminocinnamate.
Table 1: Rf Value Dependence on Solvent Composition
Note: Values are approximate and dependent on plate activity and humidity.
| Mobile Phase Composition | Ethyl 4-Aminocinnamate (Product) | Ethyl 4-Nitrocinnamate (Precursor) | Application Context |
| 100% Hexane | 0.00 | 0.05 | Not useful.[1] |
| 20% EtOAc / 80% Hex | 0.10 - 0.15 | 0.40 | Good for separating non-polar impurities. |
| 40% EtOAc / 60% Hex | 0.35 - 0.40 | 0.65 | Ideal for Flash Column Purification. |
| 50% EtOAc / 50% Hex | 0.55 - 0.60 | 0.75 | Ideal for Reaction Monitoring (TLC). |
| 100% EtOAc | > 0.85 | > 0.90 | Co-elution at solvent front. |
Alternative Solvent Systems
While Hexane/EtOAc is the standard, alternative systems may be required if "tailing" (streaking) occurs due to the amine-silica interaction.
| Alternative System | Performance vs. Hex/EtOAc | Recommendation |
| DCM / Methanol (95:5) | Higher Polarity. Moves the amine very fast. | Use only if the compound is stuck at the baseline in Hex/EtOAc. |
| Hex / EtOAc + 1% TEA | Sharper Spots. Triethylamine (TEA) blocks acidic silica sites. | Highly Recommended if the amine spot streaks or tails. |
| Toluene / Acetone (4:1) | Orthogonal Selectivity. Different separation mechanism (pi-pi interactions). | Use if separating from complex aromatic byproducts. |
Experimental Protocol: Self-Validating Workflow
This protocol includes internal checks to ensure scientific integrity.
Step 1: Chamber Preparation[2][3]
-
Select Solvent: Prepare 10 mL of 1:1 Hexane:Ethyl Acetate .
-
Saturation: Place a filter paper wick inside the chamber.[2] Pour solvent over the wick.
-
Why? Saturation prevents solvent evaporation from the plate surface, which causes "edge effects" and uneven Rf values.
-
-
Equilibration: Close lid and wait 5 minutes.
Step 2: Sample Spotting[4]
-
Dissolution: Dissolve ~1 mg of ethyl 4-aminocinnamate in 0.5 mL Ethyl Acetate .
-
Critical: Do not use Hexane to dissolve; the amine is not soluble enough, leading to weak spots.
-
-
Co-Spotting (The Validator):
-
Lane 1: Starting Material (Nitro)
-
Lane 2: Co-spot (Nitro + Reaction Mixture)
-
Lane 3: Reaction Mixture (Amine product)
-
Why? The co-spot proves that two close spots are actually different. If Lane 2 shows a figure-8 or two distinct spots, separation is achieved.
-
Step 3: Visualization[1][2][3]
-
UV (254 nm): The conjugated alkene-ester system is highly UV active. Product appears as a dark spot on a green fluorescent background.
-
Staining (Optional but Specific):
-
Ninhydrin: Stains primary amines (Ethyl 4-aminocinnamate) red/purple upon heating. The nitro precursor will not stain . This confirms the identity of the amine.
-
Visualizing the Process
The following diagrams illustrate the interaction mechanism and the monitoring workflow.
Diagram 1: Chromatographic Interaction Mechanism
This diagram explains why the amine moves slower than the nitro compound.
Caption: The primary amine (-NH2) forms strong hydrogen bonds with silica silanols, resulting in higher retention (lower Rf) compared to the nitro precursor.
Diagram 2: Reaction Monitoring Workflow
A decision tree for determining reaction completion based on TLC.
Caption: Standard workflow for monitoring the reduction of nitro-cinnamate to amino-cinnamate using TLC.
References
-
Royal Society of Chemistry. Synthesis of SARS-CoV-2 Mpro inhibitors bearing a cinnamic ester warhead. (2023).[3][4][5] [Link]
-
National Institutes of Health (PubChem). Ethyl 4-aminocinnamate Compound Summary. [Link]
-
Organic Syntheses. Preparation of Enantioenriched Homoallylic Primary Amines (General TLC techniques for amines). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of SARS-CoV-2 M pro inhibitors bearing a cinnamic ester warhead with in vitro activity against human coronaviruses - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00381G [pubs.rsc.org]
Safety Operating Guide
Ethyl 3-(4-aminophenyl)acrylate: Comprehensive Handling and Disposal Guide
Ethyl 3-(4-aminophenyl)acrylate (commonly known as Ethyl 4-aminocinnamate, CAS: 5048-82-8) is a highly versatile building block, frequently utilized in the synthesis of peptidomimetics and covalent inhibitors. While its structural reactivity makes it an invaluable asset in drug discovery, the exact features that drive its pharmacological efficacy also necessitate rigorous safety, handling, and disposal protocols.
This guide provides drug development professionals with field-proven, mechanistically grounded procedures to safely manage this compound from the benchtop to final waste destruction.
Mechanistic Toxicology & Hazard Causality
To handle chemicals safely, researchers must understand why a compound is hazardous, not just that it is hazardous. Ethyl 3-(4-aminophenyl)acrylate presents a dual-threat profile based on its functional groups:
-
The Michael Acceptor (α,β-Unsaturated Ester): In medicinal chemistry, the ethyl cinnamate moiety is deployed as an electrophilic "warhead" designed to covalently bind to catalytic thiol groups, such as Cys145 in the SARS-CoV-2 Main Protease (Mpro) 1. Operationally, this means the compound can readily undergo thia-Michael addition with biological nucleophiles (e.g., epidermal proteins and DNA). If exposed to unprotected skin, it acts as a potent sensitizer and irritant.
-
The Aromatic Amine (Aniline Derivative): Systemic absorption of aromatic amines—whether via inhalation of fine dust or dermal penetration—carries an inherent risk of inducing methemoglobinemia, a condition that impairs the oxygen-carrying capacity of red blood cells 2.
Because of these properties, standard "non-hazardous" disposal is strictly prohibited. The compound must be treated as special hazardous waste and processed by a licensed disposal facility 3.
Quantitative Data & Hazard Classification
| Parameter | Specification | Causality / Operational Impact |
| Chemical Name | Ethyl 3-(4-aminophenyl)acrylate | Standard IUPAC nomenclature. |
| CAS Number | 5048-82-8 | Primary identifier for SDS and waste tracking. |
| Molecular Formula | C11H13NO2 (MW: 191.23 g/mol ) | Defines stoichiometric calculations for quenching. |
| GHS Hazard Codes | H315, H319, H335 | Mandates the use of respiratory (N95/P100) and dermal PPE. |
| Key Reactive Moieties | Aromatic Amine, Michael Acceptor | Drives skin sensitization and methemoglobinemia risks. |
| Storage Requirements | Dry, well-ventilated, dark place | Prevents photo-induced [2+2] cycloaddition (dimerization). |
| Waste Classification | Hazardous Organic Waste | Mandates disposal via high-temperature incineration. |
Spill Response & Decontamination Workflow
In the event of an accidental release, immediate containment is required to prevent aerosolization of the crystalline dust.
Fig 1. Decision matrix for the segregation and disposal of Ethyl 3-(4-aminophenyl)acrylate waste.
Step-by-Step Spill Response Protocol
-
Isolation & PPE Donning: Evacuate the immediate area. Don a particulate respirator (N95 or P100), double nitrile gloves, and chemical splash goggles. Causality: Nitrile provides a temporary barrier against the electrophilic ester, while the respirator prevents inhalation of sensitizing dust.
-
Dust Suppression: Do NOT dry sweep. Lightly mist the spilled powder with a non-reactive, low-volatility solvent (such as water or dilute ethanol) to dampen the material and prevent aerosolization.
-
Physical Collection: Use a disposable anti-static plastic scoop to transfer the dampened material into a sealable High-Density Polyethylene (HDPE) hazardous waste container.
-
Chemical Decontamination: Wash the spill area thoroughly with a mild detergent and water solution to remove residual traces of the compound. Collect all wash water as hazardous aqueous waste.
-
Self-Validating Check: After decontamination, wipe the area with a clean, dry white filter paper. If the paper shows any faint yellow discoloration (characteristic of amino-cinnamate derivatives), repeat Step 4 until the filter paper remains pristine.
Routine Waste Segregation & Disposal Protocols
To prevent dangerous cross-reactions in waste accumulation areas, Ethyl 3-(4-aminophenyl)acrylate must be strictly segregated.
Protocol A: Solid Waste Disposal
-
Containment: Collect all solid waste (including unused product, contaminated filter paper, and empty vials) in a chemically compatible, sealable HDPE container. Avoid metal containers, as prolonged contact with aromatic amines can cause surface degradation.
-
Labeling: Clearly label the container as "Hazardous Solid Waste: Toxic/Irritant - Contains Aromatic Amines and Michael Acceptors (Ethyl 4-aminocinnamate)."
-
Storage: Store the sealed container in a dark, cool waste accumulation area. Causality: Cinnamate derivatives are light-sensitive and can undergo photochemical dimerization if left exposed to ambient UV/visible light over long periods.
Protocol B: Liquid Waste Segregation
-
Solvent Identification: Determine the solvent used in your workflow. If the compound was used in a Wittig olefination utilizing Dichloromethane (DCM), it must go into Halogenated waste. If used in a chemoselective reduction utilizing Ethanol/Water, it must go into Non-Halogenated waste.
-
Self-Validating pH Check: Before sealing the liquid waste carboy, verify the pH of the mixture using indicator strips. Ensure the pH is roughly neutral (pH 6-8). Causality: Highly acidic or basic waste can trigger unwanted acid-catalyzed hydrolysis of the ester or base-catalyzed polymerization of the Michael acceptor during transit.
-
Transfer & Disposal: Funnel the liquid into the appropriate designated waste carboy. Contact your institutional Environmental Health & Safety (EHS) department or a licensed professional waste disposal service to arrange for high-temperature incineration.
References
- Thermo Fisher Scientific. "SAFETY DATA SHEET - Ethyl 4-aminocinnamate". Thermo Fisher Scientific.
- RSC Publishing. "Synthesis of SARS-CoV-2 M pro inhibitors bearing a cinnamic ester warhead with in vitro activity against human coronaviruses". Organic & Biomolecular Chemistry.
- BenchChem. "Ethyl 4-nitrocinnamate / Ethyl 4-aminocinnamate". BenchChem.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
